4-(4-Fluoro-3-methylphenyl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULMKQGHCXYECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424658 | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331-43-1 | |
| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with a fluorine atom and a methyl group, attached to a butanoic acid chain.
Nomenclature and Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 331-43-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Canonical SMILES | CC1=CC(CCCC(=O)O)=CC=C1F | [1] |
| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Physical State | Liquid (at standard conditions) | [3] |
| Melting Point | Not available | |
| Boiling Point | Predicted: 326.5±25.0 °C | |
| Density | Predicted: 1.151±0.06 g/cm³ | |
| pKa | Predicted: 4.75±0.10 | |
| LogP | Predicted: 2.5 | [1] |
| Purity | ≥98% (commercially available) | [3] |
Synthesis and Purification
Proposed Synthetic Pathway
The logical synthetic pathway would begin with the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride to form the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate would then be reduced, for instance via a Clemmensen reduction, to yield the final product.
General Experimental Protocols
Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene with Succinic Anhydride (General Procedure)
This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds with anhydrides.[4]
-
Materials: 3-Fluorotoluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-fluorotoluene in nitrobenzene is prepared.
-
Anhydrous aluminum chloride is added portion-wise to the stirred solution, and the mixture is cooled in an ice bath.
-
A solution of succinic anhydride in nitrobenzene is added dropwise from the dropping funnel.
-
After the addition is complete, the reaction mixture is stirred at room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting mixture is subjected to steam distillation to remove the nitrobenzene solvent.
-
The solid intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.
-
Step 2: Clemmensen Reduction of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (General Procedure)
This protocol is based on standard Clemmensen reduction procedures for aryl alkyl ketones.[5]
-
Materials: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene (co-solvent).
-
Procedure:
-
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
-
The keto-acid intermediate is dissolved in toluene, and this solution is added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.
-
The mixture is refluxed for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent.
-
The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product, this compound, is then purified.
-
Purification
The final product can be purified using standard techniques for carboxylic acids:
-
Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane) and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable eluent system such as a gradient of ethyl acetate in hexane.
Analytical Characterization
The structure and purity of this compound would be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the methylene protons of the butanoic acid chain, the methyl group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Would display distinct signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).
-
¹⁹F NMR: Would exhibit a singlet, confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching vibrations.
Potential Biological Activity and Drug Development Applications
While there is no specific data available on the biological activity of this compound, its structural features suggest potential areas for investigation in drug discovery. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Rationale for Potential Activity
-
Peroxisome Proliferator-Activated Receptors (PPARs): Phenylalkanoic acids are a known class of ligands for PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[6] Fibrates, a class of PPARα agonists used to treat dyslipidemia, share structural similarities with this compound. The specific substitutions on the phenyl ring could influence the potency and selectivity for different PPAR isoforms (α, γ, δ).
-
Anti-inflammatory Activity: Some butyrate derivatives have been shown to possess anti-inflammatory properties.[7][8][9] The anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine release.
-
Anticancer Activity: Certain substituted propanoic and butanoic acid derivatives have been investigated for their anticancer properties.[10][11][12] The mechanism of action for such compounds can vary widely, from targeting specific enzymes to inducing apoptosis.
-
Neurological Activity: Perfluoroalkyl substances have been shown to affect neurotransmitter release and cholinesterase activity.[13] While the subject compound is not a perfluorinated acid, the presence of the fluoro-phenyl moiety could warrant investigation into its neurological effects.
Proposed Experimental Workflow for Biological Evaluation
Safety and Handling
Based on available information for similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is a readily accessible chemical entity with well-defined physicochemical properties. While specific biological data is currently lacking, its structural analogy to known pharmacologically active classes of compounds, particularly PPAR agonists and anti-inflammatory agents, makes it an interesting candidate for further investigation in drug discovery programs. The synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. Future research should focus on its synthesis and subsequent evaluation in relevant biological assays to uncover its therapeutic potential.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 331-43-1|this compound|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Proof-of-Principle Study Suggesting Potential Anti-Inflammatory Activity of Butyrate and Propionate in Periodontal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid (CAS 331-43-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-fluoro-3-methylphenyl)butanoic acid (CAS number 331-43-1), a key chemical intermediate. The document details its physicochemical properties, outlines a putative synthesis pathway, and discusses its potential applications in research and development. While specific experimental data on biological activity remains limited in publicly accessible literature, this guide serves as a foundational resource for professionals interested in this compound.
Chemical Identity and Physicochemical Properties
This compound is a carboxylic acid derivative characterized by a substituted phenyl ring. Its unique structure, featuring both fluorine and methyl substitutions, makes it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 331-43-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1][2] |
| Molecular Weight | 196.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(4-Fluoro-3-methyl-phenyl)-butyric acid, Benzenebutanoic acid, 4-fluoro-3-methyl- | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 64-65 °C | Vendor Data |
| Boiling Point (Predicted) | 311.7 ± 27.0 °C | Vendor Data |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | Vendor Data |
| pKa (Predicted) | 4.75 ± 0.10 | Vendor Data |
| Purity | Typically ≥98% | [2] |
Synthesis and Purification
Putative Synthesis Workflow
A likely synthetic approach would begin with the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone functionality would yield the final product. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for such transformations.
Caption: Putative synthesis of this compound.
Experimental Protocol: A Generalized Approach
Step 1: Friedel-Crafts Acylation
-
To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride portion-wise with stirring.
-
Slowly add 1-fluoro-2-methylbenzene to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
Add the crude 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional hydrochloric acid may be added periodically.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford this compound in high purity.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its chemical structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets, ~6.9-7.2 ppm)- Methyl protons (singlet, ~2.2 ppm)- Aliphatic chain protons (multiplets, ~1.8-2.7 ppm)- Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR | - Carbonyl carbon (~179 ppm)- Aromatic carbons (~115-160 ppm, with C-F coupling)- Aliphatic carbons (~25-35 ppm)- Methyl carbon (~14 ppm) |
| IR Spectroscopy | - Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹)- C=O stretch (carboxylic acid, ~1700 cm⁻¹)- C-F stretch (~1200-1250 cm⁻¹)- Aromatic C-H and C=C stretches |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 196.09- Fragments corresponding to loss of -COOH, and cleavage of the butyric acid chain |
Biological Activity and Applications
Currently, there is a lack of specific data in the public domain detailing the biological activity or mechanism of action of this compound. However, compounds with similar structural motifs, such as fluorinated phenylalkanoic acids, are of significant interest in drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.
Potential areas of research for this compound could include its evaluation as:
-
An intermediate in the synthesis of more complex pharmacologically active molecules.
-
A scaffold for the development of novel anti-inflammatory agents, enzyme inhibitors, or receptor modulators.
-
A test compound in high-throughput screening campaigns to identify new biological targets.
Logical Relationships in Drug Discovery
The journey of a chemical intermediate like this compound from synthesis to a potential drug candidate follows a structured path.
Caption: A simplified workflow for drug discovery and development.
Conclusion
This compound is a chemical compound with established physicochemical properties and a clear, albeit not formally published, synthetic pathway. While its biological profile is yet to be extensively explored, its structural features suggest potential as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and developers to build upon in their exploration of this and related molecules. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the field of drug discovery.
References
An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and potential biological activities of 4-(4-Fluoro-3-methylphenyl)butanoic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Source |
| Molecular Weight | 196.22 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| CAS Number | 331-43-1 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | [1] |
| Physical State | Liquid | Fluorochem |
| Purity | 98% | Fluorochem |
Experimental Protocols: Synthesis of this compound
Step 1: Friedel-Crafts Acylation
This step involves the reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.[4]
-
Reactants : 2-Fluorotoluene, Succinic Anhydride, Aluminum Chloride (anhydrous).
-
Solvent : A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene.
-
Procedure :
-
In a reaction vessel protected from moisture, a suspension of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.
-
Succinic anhydride is added portion-wise to the stirred suspension.
-
2-Fluorotoluene is then added dropwise, maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and an acid (e.g., concentrated HCl) to decompose the aluminum chloride complex.
-
The resulting keto-acid product is then extracted using an appropriate organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Step 2: Reduction of the Keto Group
The intermediate keto-acid is then reduced to the desired butanoic acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed.[3][5]
-
Reactants (Wolff-Kishner) : 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, Hydrazine Hydrate, Potassium Hydroxide.
-
Solvent : A high-boiling point solvent such as diethylene glycol.
-
Procedure :
-
The keto-acid, potassium hydroxide, and hydrazine hydrate are dissolved in diethylene glycol.
-
The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, typically around 100-120°C.
-
The temperature is then increased to a higher temperature (e.g., 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, resulting in the reduction of the carbonyl group to a methylene group.
-
After cooling, the reaction mixture is diluted with water and acidified.
-
The final product, this compound, is extracted, washed, dried, and purified, typically by recrystallization or chromatography.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities for this compound have been documented in the searched literature, its structural similarity to 4-phenylbutyric acid (PBA) suggests potential pharmacological relevance. PBA is a well-studied compound that functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6][7][8][9] These mechanisms are of significant interest in drug development for a variety of diseases, including cancer and neurodegenerative disorders.[8][9]
Mechanism of Action as an HDAC Inhibitor
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. As an HDAC inhibitor, PBA prevents this deacetylation, leading to hyperacetylation of histones.[6][7] This results in a more relaxed chromatin structure, allowing for the transcription of genes that can, for example, induce cell cycle arrest or apoptosis in cancer cells.[7]
Given its structure, it is plausible that this compound could also exhibit HDAC inhibitory activity.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
IUPAC name for 4-(4-Fluoro-3-methylphenyl)butanoic acid
An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid. The document details its chemical and physical properties, plausible synthetic routes, and expected spectroscopic characteristics. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide explores potential applications based on the known activities of structurally related butanoic acid derivatives, suggesting avenues for future research in drug development and other scientific fields. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a solid, white to off-white compound at room temperature.[1] Its key chemical and physical properties are summarized in the table below. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the butanoic acid chain, influences its polarity, solubility, and potential biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 331-43-1 | [2] |
| Molecular Formula | C₁₁H₁₃FO₂ | [2] |
| Molecular Weight | 196.22 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 64-65 °C | [1] |
| Boiling Point (Predicted) | 311.7 ± 27.0 °C | [1] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.75 ± 0.10 | [1] |
| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | [2] |
Synthesis and Reaction Pathways
A plausible synthetic route for this compound can be conceptualized through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This common methodology allows for the formation of the phenylbutanoic acid structure from readily available starting materials.
Proposed Synthetic Pathway
References
4-(4-Fluoro-3-methylphenyl)butanoic acid structure and formula
An In-Depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and key identifiers. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
This compound is a substituted aromatic carboxylic acid. Its structure consists of a butanoic acid chain attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group at positions 4 and 3, respectively.
Molecular Formula: C₁₁H₁₃FO₂[1][2][3]
IUPAC Name: this compound[1][2]
The chemical structure is visualized in the diagram below.
References
Uncharted Territory: The Biological Activity of 4-(4-Fluoro-3-methylphenyl)butanoic Acid
Despite a comprehensive review of available scientific literature and chemical databases, detailed information regarding the biological activity of 4-(4-Fluoro-3-methylphenyl)butanoic acid remains largely unpublished. This technical guide addresses the current knowledge gap and provides context based on the activities of structurally related compounds, offering a potential roadmap for future research for scientists and drug development professionals.
Currently, public domain resources, including chemical databases like PubChem, provide fundamental physicochemical properties and hazard classifications for this compound, but do not contain data on its specific biological effects.[1] No quantitative data such as IC50 or EC50 values, detailed experimental protocols for its biological evaluation, or established signaling pathways associated with this specific molecule have been documented in peer-reviewed literature or patent filings.
Physicochemical and Hazard Information
A summary of the available data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 196.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 331-43-1 | PubChem[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
Insights from Structurally Related Compounds
While direct biological data for this compound is absent, the broader class of substituted phenylalkanoic acids has been investigated for various therapeutic applications. The biological activities of these related compounds may offer clues to the potential pharmacological profile of the target molecule.
Potential Research Directions
Based on the activities of analogous structures, future investigation into the biological effects of this compound could explore the following areas:
-
Antimicrobial and Antifungal Activity: Phenyl-substituted butanoic acid derivatives have demonstrated activity against various microbial and fungal pathogens.
-
Anticancer Properties: Certain substituted β-phenylalanine derivatives have been evaluated for their antiproliferative effects in cancer cell lines.
-
Metabolic Disease Modulation: Phenylpropanoic acid derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism.
A hypothetical workflow for the initial biological screening of this compound is proposed below.
References
4-(4-Fluoro-3-methylphenyl)butanoic acid mechanism of action
An in-depth analysis of the mechanism of action for 4-(4-Fluoro-3-methylphenyl)butanoic acid is not feasible at this time due to a lack of specific data in the public domain for this exact compound. Research and commercially available information predominantly focus on structurally related molecules.
Therefore, this technical guide will focus on a well-researched proxy compound, 4-phenyl-3-butenoic acid (PBA) . PBA shares a core phenylbutanoic acid structure and its known mechanisms may provide insights into the potential biological activities of its fluorinated and methylated analogue. PBA is recognized as an anti-inflammatory and anti-tumorigenic agent that functions primarily through the inhibition of peptidylglycine α-amidating monooxygenase (PAM) and histone deacetylases (HDACs).[1][2][3]
Core Mechanisms of Action of 4-Phenyl-3-Butenoic Acid (PBA)
PBA exhibits a multi-faceted mechanism of action, primarily targeting two key enzyme families:
-
Peptidylglycine α-Amidating Monooxygenase (PAM) Inhibition: PAM is a crucial enzyme in the biosynthesis of many neuro- and endocrine peptides.[1] It catalyzes the C-terminal amidation of glycine-extended peptide precursors, a necessary step for their biological activity.[1] PBA acts as an irreversible inhibitor of PAM.[2] By inhibiting PAM, PBA can modulate the levels of active peptides such as Substance P and calcitonin gene-related peptide (CGRP), which are established mediators of inflammation.[1] This inhibition of neuropeptide biosynthesis is a key contributor to PBA's anti-inflammatory properties.[1]
-
Histone Deacetylase (HDAC) Inhibition: More recent studies have identified PBA as a novel inhibitor of histone deacetylase (HDAC) enzymes.[3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, PBA increases histone acetylation, resulting in a more open chromatin structure and altered gene expression.[3] This activity is linked to its anti-tumorigenic effects, as it can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Signaling Pathways Modulated by PBA
PBA has been shown to selectively modulate stress-activated protein kinase (SAPK) signaling pathways, specifically p38 MAPK and JNK, in tumorigenic cells at concentrations that do not affect non-tumorigenic cells.[2]
References
- 1. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(4-Fluoro-3-methylphenyl)butanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of the novel compound, 4-(4-Fluoro-3-methylphenyl)butanoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to postulate and provide a rationale for its potential pharmacological activities. By examining the structure-activity relationships of analogous phenylalkanoic acids, this guide identifies four primary putative targets: Histone Deacetylases (HDACs), Gamma-Aminobutyric Acid Type B (GABA-B) receptors, Peroxisome Proliferator-Activated Receptors (PPARs), and Fatty Acid Amide Hydrolase (FAAH). For each potential target, we discuss the mechanism of action, present quantitative data from relevant analogs, detail pertinent experimental protocols, and provide visualizations of key signaling pathways and experimental workflows. This guide serves as a foundational resource to direct future preclinical research and drug development efforts for this compound.
Introduction
This compound is a synthetic carboxylic acid derivative with a chemical structure that suggests potential for biological activity. The presence of a phenylbutanoic acid scaffold, a common motif in various bioactive molecules, combined with fluorine and methyl substitutions on the phenyl ring, indicates that this compound may interact with specific biological targets. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive analysis of the most probable therapeutic targets for this compound based on the established pharmacology of its structural analogs.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃FO₂ | N/A |
| Molecular Weight | 196.22 g/mol | N/A |
| CAS Number | 331-43-1 | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | N/A |
Potential Therapeutic Targets
Based on a thorough review of structurally similar compounds, four primary potential therapeutic targets have been identified for this compound.
Histone Deacetylases (HDACs)
Rationale for Potential Activity: The unsubstituted parent compound, 4-phenylbutanoic acid (4-PBA), is a well-characterized inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can induce gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The structural similarity of this compound to 4-PBA strongly suggests that it may also possess HDAC inhibitory activity. The fluoro and methyl substituents on the phenyl ring could influence the potency and selectivity of this inhibition.
Signaling Pathway:
An In-depth Technical Guide to the Safety and Hazards of 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical guide provides a comprehensive overview of the safety and hazard profile of 4-(4-Fluoro-3-methylphenyl)butanoic acid, CAS Number 331-43-1. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe handling and use of this compound in a laboratory setting. All presented data is based on publicly available safety data sheets and chemical databases.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 196.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 331-43-1 | PubChem[1] |
| Physical State | Liquid | Fluorochem[2] |
| Purity | 98% | Fluorochem[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties and potential harm if ingested.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Source: PubChem[1], Fluorochem[2]
GHS Pictograms and Signal Word
Pictogram:
Signal Word: Warning [2]
Precautionary Statements
A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2]
-
Response:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Currently, there is no publicly available quantitative data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound. The hazard classifications are based on qualitative assessments and data from similar compounds. The primary toxicological concerns are irritation and acute oral toxicity.[1][2]
Experimental Protocols for Hazard Assessment
The determination of the hazards associated with this compound would typically follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key hazards identified.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: The test involves a stepwise procedure with the use of a minimal number of animals. The method is based on the classification of a substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3][4]
-
Methodology:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
A small group of animals (typically three of a single sex, usually females) is dosed with the starting concentration.[5]
-
The outcome (mortality or evident toxicity) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]
-
The substance is classified based on the number of animals affected at different dose levels.[4]
-
Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method provides an alternative to traditional animal testing for assessing skin irritation.
-
Principle: The test is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The irritancy of a chemical is determined by its ability to decrease cell viability in the RhE model.[6][7]
-
Methodology:
-
The test chemical is applied topically to the surface of the 3D reconstructed human skin model.[8]
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[8]
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 24 hours).[8]
-
Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then quantified.[9]
-
A substance is identified as a skin irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%).
-
Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)
This in vivo test is performed to assess the potential of a substance to cause eye irritation or corrosion.
-
Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[10][11]
-
Methodology:
-
The use of in vivo testing is preceded by a weight-of-the-evidence analysis of existing data to avoid unnecessary animal testing.[10]
-
If the test is deemed necessary, a single animal is typically used for an initial test.[12]
-
A single dose of the test substance is applied to the conjunctival sac of one eye.[12]
-
The eyes are examined at 1, 24, 48, and 72 hours after application, and the ocular lesions are scored.[13]
-
If the initial test does not show corrosive or severe irritant effects, a confirmatory test may be performed on additional animals.[11][12]
-
The reversibility of the ocular effects is also assessed over a period of up to 21 days.[13]
-
Risk Management and Handling Workflow
The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a research environment.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. siesascs.edu.in [siesascs.edu.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. dermatest.com [dermatest.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Technical Guide: Solubility Profile of 4-(4-Fluoro-3-methylphenyl)butanoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(4-Fluoro-3-methylphenyl)butanoic acid in organic solvents. Due to the absence of specific experimental data in publicly available literature, this document outlines general principles, predictive insights, and detailed experimental protocols to enable researchers to effectively determine the solubility of this compound.
Introduction and Physicochemical Properties
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is critical for various stages of development, including synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reactions, crystallization, and delivery vehicles for in vitro and in vivo studies.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem |
| Molecular Weight | 196.22 g/mol | PubChem |
| XLogP3-AA (Predicted) | 2.5 | PubChem |
| IUPAC Name | This compound | PubChem |
The predicted XLogP3 value of 2.5 suggests that the compound is moderately lipophilic, indicating it is likely to have better solubility in organic solvents than in water. The structure, comprising a substituted phenyl ring and a butanoic acid chain, will exhibit a solubility profile influenced by both its nonpolar aromatic and alkyl components, as well as the polar carboxylic acid group capable of hydrogen bonding.
General Principles of Carboxylic Acid Solubility in Organic Solvents
The solubility of carboxylic acids like this compound is governed by the "like dissolves like" principle.[1][2] The polarity of the solvent and its ability to form hydrogen bonds are key determinants.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents are generally effective at dissolving carboxylic acids. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.[3][4] Carboxylic acids with longer carbon chains tend to be more soluble in alcohols.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents possess a dipole moment but lack an O-H or N-H bond. They can accept hydrogen bonds from the carboxylic acid's hydroxyl group, which contributes to solubility. Solvents with carbonyl functional groups have been noted to show a significant increase in carboxylic acid solubility.[6]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is generally lower and depends on the nonpolar character of the solute.[3][4] The phenyl and alkyl portions of this compound will favor solubility in these solvents. In nonpolar environments, carboxylic acids can form dimers through hydrogen bonding, which can enhance their solubility.[5]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are often good solvents for a wide range of organic compounds, including carboxylic acids, due to their ability to dissolve both polar and nonpolar substances.
Predictive Solubility Data
In the absence of experimental data, computational models can provide initial estimates of solubility. Modern machine learning and QSPR (Quantitative Structure-Property Relationship) models can predict solubility in various organic solvents with increasing accuracy.[7][8][9][10][11] These models use molecular descriptors to correlate a compound's structure with its solubility. While these predictions are valuable for initial solvent screening, they must be confirmed experimentally.
Note: As no specific predicted solubility values for this compound were found in the literature, researchers are encouraged to use available predictive software platforms for an initial estimation.
Experimental Protocols for Solubility Determination
Accurate solubility measurement is essential. The following are standard methodologies that can be employed.
Shake-Flask Method (Equilibrium Solubility)
This is a widely used method for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to accelerate this process.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.
-
Quantification: Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]
-
Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.
High-Throughput Screening (HTS) Methods
For rapid screening of multiple solvents, automated HTS methods can be utilized. These often rely on kinetic solubility measurements.
Protocol (General Principle):
-
Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).
-
Dispensing: Use a liquid handling robot to dispense small, precise volumes of the stock solution into microplate wells.
-
Solvent Addition: Add the various test solvents to the wells.
-
Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry (light scattering) or turbidimetry. The concentration at which precipitation occurs is determined as the kinetic solubility.
Visualized Workflows and Pathways
General Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.
References
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Video: Physical Properties of Carboxylic Acids [jove.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-Fluoro-3-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Fluoro-3-methylphenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a compound of interest for potential applications in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a summary of its key chemical identifiers and predicted spectroscopic data, alongside a general experimental protocol for its synthesis and characterization.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 196.22 g/mol | PubChem[1] |
| CAS Number | 331-43-1 | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | PubChem[1] |
| Physical State | Liquid | Fluorochem[2] |
| Purity | >98% (Commercially available) | Fluorochem[2] |
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following data are predicted based on the chemical structure and typical values for similar compounds.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | Broad Singlet | 1H | -COOH |
| ~7.0 - 7.2 | Multiplet | 2H | Aromatic CH |
| ~6.9 | Multiplet | 1H | Aromatic CH |
| ~2.6 | Triplet | 2H | -CH₂-Ar |
| ~2.4 | Triplet | 2H | -CH₂-COOH |
| ~2.2 | Singlet | 3H | -CH₃ |
| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~179 | C=O (Carboxylic Acid) |
| ~158 (d, J ≈ 245 Hz) | C-F |
| ~138 (d, J ≈ 6 Hz) | C-CH₂ |
| ~131 (d, J ≈ 3 Hz) | Aromatic CH |
| ~125 (d, J ≈ 18 Hz) | C-CH₃ |
| ~124 (d, J ≈ 8 Hz) | Aromatic CH |
| ~115 (d, J ≈ 21 Hz) | Aromatic CH |
| ~35 | -CH₂-Ar |
| ~33 | -CH₂-COOH |
| ~26 | -CH₂-CH₂-CH₂- |
| ~14 | -CH₃ |
Note: 'd' denotes a doublet due to carbon-fluorine coupling, with the predicted coupling constant (J) in Hz.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2920-2960 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium-Strong | C=C stretch (Aromatic) |
| ~1250 | Strong | C-O stretch |
| ~1150 | Strong | C-F stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 196 | Moderate | [M]⁺ (Molecular Ion) |
| 179 | Low | [M - OH]⁺ |
| 151 | Low | [M - COOH]⁺ |
| 137 | High | [M - CH₂CH₂COOH]⁺ |
| 109 | Very High | [F-C₆H₃-CH₃]⁺ (Base Peak) |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis: Friedel-Crafts Acylation followed by Reduction
This synthesis involves a two-step process starting from 1-fluoro-2-methylbenzene.
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 1-fluoro-2-methylbenzene (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.
Step 2: Clemmensen or Wolff-Kishner Reduction
-
Clemmensen Reduction:
-
Reflux the crude keto-acid with amalgamated zinc and concentrated hydrochloric acid.
-
After 8-12 hours, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry, and concentrate to yield the crude this compound.
-
-
Wolff-Kishner Reduction:
-
Heat the crude keto-acid with hydrazine hydrate (excess) and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.
-
The reaction is typically carried out at elevated temperatures (180-200 °C) to facilitate the decomposition of the hydrazone intermediate.
-
After completion, cool the mixture, acidify with HCl, and extract the product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Alternatively, a thin film of the liquid can be prepared between two NaCl or KBr plates.
-
-
Mass Spectrometry:
-
Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Workflow and Data Analysis
The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.
Caption: General workflow for synthesis and characterization.
References
An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Properties and Synthesis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and a detailed, plausible synthetic route for 4-(4-Fluoro-3-methylphenyl)butanoic acid. Due to a lack of extensive published research, this document focuses on the compound as a chemical intermediate rather than a bioactive agent with a documented history of discovery and development. The information presented herein is intended to support researchers and scientists in synthetic chemistry and drug design. All quantitative data is summarized in structured tables, and the proposed experimental workflow is visualized using Graphviz diagrams.
Introduction
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[2] |
| Molecular Weight | 196.22 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 331-43-1 | PubChem[2] |
| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[3] |
| Purity | 95-98% (typical commercial) | Sigma-Aldrich[3], Fluorochem[4] |
| Storage Temperature | 2-8 °C | Sigma-Aldrich[3] |
| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | PubChem[2] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be achieved in two primary stages:
-
Friedel-Crafts Acylation: Reaction of 2-fluorotoluene with succinic anhydride to form the keto acid intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Reduction of the Keto Group: Conversion of the ketone to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
The overall synthetic workflow is depicted below.
Caption: Overall synthesis workflow for this compound.
Stage 1: Friedel-Crafts Acylation
This reaction involves the electrophilic aromatic substitution of 2-fluorotoluene with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]
Caption: Experimental workflow for Friedel-Crafts Acylation.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-fluorotoluene (1.0 equivalent) and succinic anhydride (1.0 equivalent).
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, can be purified by recrystallization.
Stage 2: Reduction of the Keto Group
The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's stability to acidic or basic conditions. Both methods are effective for the reduction of aryl-alkyl ketones.[7][8][9]
This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[1][7][10][11]
Caption: Experimental workflow for Clemmensen Reduction.
Experimental Protocol:
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, the keto acid intermediate (1.0 equivalent), concentrated hydrochloric acid, and toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and decant the solution from the unreacted zinc. Separate the organic and aqueous layers.
-
Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting this compound by recrystallization.
This method involves the formation of a hydrazone followed by its decomposition under basic conditions at high temperatures.[9][12]
Experimental Protocol:
-
Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the keto acid intermediate (1.0 equivalent) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (3-4 equivalents).
-
Reaction: Add potassium hydroxide (3-4 equivalents) and heat the mixture to a temperature that allows for the distillation of water.
-
Decomposition: Once the water has been removed, increase the temperature to 180-200 °C to induce the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Workup: Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize to obtain pure this compound.
Conclusion
While the biological history and discovery of this compound are not well-documented, its chemical synthesis is straightforward using established methodologies. This guide provides a detailed framework for its preparation, offering researchers a reliable pathway to access this compound for further investigation in areas such as medicinal chemistry and materials science. The provided protocols for Friedel-Crafts acylation followed by either Clemmensen or Wolff-Kishner reduction are robust methods for obtaining this fluorinated butanoic acid derivative.
References
- 1. byjus.com [byjus.com]
- 2. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. Clemmensen Reduction [organic-chemistry.org]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 11. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Synthesis Protocol for 4-(4-Fluoro-3-methylphenyl)butanoic acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step synthesis protocol for 4-(4-fluoro-3-methylphenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride to yield the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to the final product via a Wolff-Kishner reduction. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in the field.
Introduction
Substituted phenylbutanoic acid derivatives are important scaffolds in the design and synthesis of pharmacologically active molecules. The title compound, this compound, incorporates a fluorine atom and a methyl group on the phenyl ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The protocol outlined herein describes a reliable and scalable method for the preparation of this compound from commercially available starting materials.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process as illustrated in the signaling pathway diagram below. The first step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to form a keto acid intermediate. The second step is the reduction of the ketone functionality to a methylene group.
Caption: Two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
This procedure details the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride. The regioselectivity of this reaction is directed by the activating methyl group and the deactivating but ortho-, para-directing fluoro group, leading predominantly to acylation at the position para to the fluorine atom.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Fluorotoluene | 110.13 | 11.01 | 0.10 |
| Succinic anhydride | 100.07 | 10.01 | 0.10 |
| Aluminum chloride (anhydrous) | 133.34 | 29.33 | 0.22 |
| Dichloromethane (anhydrous) | - | 100 mL | - |
| Hydrochloric acid (conc.) | - | 20 mL | - |
| Ice | - | 200 g | - |
| Diethyl ether | - | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate beaker, dissolve succinic anhydride (10.01 g, 0.10 mol) in anhydrous dichloromethane (50 mL).
-
Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add 2-fluorotoluene (11.01 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a mixture of water and ethanol to afford pure 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
Step 2: Synthesis of this compound
This procedure describes the Wolff-Kishner reduction of the keto group in the intermediate to a methylene group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | 210.20 | 10.51 | 0.05 |
| Hydrazine hydrate (80%) | 50.06 (for 100%) | 6.25 mL | ~0.10 mol |
| Potassium hydroxide | 56.11 | 8.42 | 0.15 mol |
| Diethylene glycol | - | 100 mL | - |
| Hydrochloric acid (6 M) | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (10.51 g, 0.05 mol), diethylene glycol (100 mL), and hydrazine hydrate (6.25 mL, ~0.10 mol).
-
Heat the mixture to 100 °C and stir for 1 hour.
-
Cool the mixture slightly and add potassium hydroxide pellets (8.42 g, 0.15 mol) portion-wise.
-
Slowly heat the reaction mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Acidify the aqueous solution to pH 2-3 with 6 M hydrochloric acid.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram.
Caption: Overall experimental workflow for the synthesis of this compound.
Expected Results
The successful execution of this two-step synthesis is expected to yield this compound in good overall yield. The purity of the intermediate and final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary:
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | 70-85 |
| 2 | Wolff-Kishner Reduction | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | This compound | 75-90 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Dichloromethane and diethyl ether are volatile and flammable. Work away from ignition sources.
-
Concentrated hydrochloric acid is corrosive and should be handled with caution.
-
The Wolff-Kishner reduction involves high temperatures; appropriate care should be taken.
Application Notes and Protocols for 1H NMR Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note describes the ¹H NMR analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid, a substituted aromatic carboxylic acid. The structural characterization of such compounds is crucial in various stages of drug discovery and development, including synthesis confirmation, purity assessment, and metabolism studies. The predicted ¹H NMR data herein serves as a reference for the identification and analysis of this compound and its analogs.
Principle of ¹H NMR Analysis
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, a spectrum is generated. The position of a signal in the spectrum (chemical shift, δ) is indicative of the proton's electronic environment. The splitting of a signal (multiplicity) provides information about the number of neighboring protons, and the area under a signal (integration) is proportional to the number of protons it represents.
Structural Elucidation of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the aromatic ring and the butanoic acid side chain. The substitution pattern on the phenyl ring, with a fluorine atom and a methyl group, leads to a specific set of chemical shifts and coupling patterns for the aromatic protons. The fluorine atom, being highly electronegative, will influence the chemical shifts of adjacent protons. The butanoic acid chain will show characteristic signals for the methylene and carboxylic acid protons. Analysis of these signals allows for the unambiguous confirmation of the compound's structure.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound. This data is based on established principles of NMR spectroscopy and analysis of similar chemical structures. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~11.5 - 12.0 | broad singlet | - | 1H | -COOH |
| H-b | ~7.00 | doublet | J(H-b, H-c) ≈ 8.5 | 1H | Ar-H |
| H-c | ~6.95 | doublet of doublets | J(H-c, H-b) ≈ 8.5, J(H-c, H-d) ≈ 2.0 | 1H | Ar-H |
| H-d | ~6.90 | doublet | J(H-d, H-c) ≈ 2.0 | 1H | Ar-H |
| H-e | ~2.65 | triplet | J(H-e, H-f) ≈ 7.5 | 2H | Ar-CH₂- |
| H-f | ~1.95 | quintet | J(H-f, H-e) ≈ 7.5, J(H-f, H-g) ≈ 7.5 | 2H | -CH₂- |
| H-g | ~2.35 | triplet | J(H-g, H-f) ≈ 7.5 | 2H | -CH₂-COOH |
| H-h | ~2.25 | singlet | - | 3H | Ar-CH₃ |
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).
¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Set the appropriate acquisition parameters. A standard set of parameters for a 400 MHz spectrometer would be:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.
Visualizations
Caption: Molecular structure of this compound with proton labels.
Caption: A streamlined workflow for the 1H NMR analysis of small molecules.
Application Notes and Protocols for Mass Spectrometry of 4-(4-Fluoro-3-methylphenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid using mass spectrometry. This document includes detailed experimental protocols, data presentation, and visualizations to facilitate the identification and characterization of this compound in various research and development settings.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Accurate determination of its molecular weight and structural elucidation are critical for quality control, metabolism studies, and impurity profiling. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and specificity. This document outlines the expected mass spectral behavior and provides a standardized protocol for its analysis.
The structure of this compound is presented below:
Chemical Structure:
Key Chemical Properties: [1]
| Property | Value |
| Molecular Formula | C11H13FO2 |
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 331-43-1 |
Mass Spectrometry Analysis
Expected Fragmentation Pattern
Electron ionization (EI) mass spectrometry of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 196. Carboxylic acids are known to undergo specific fragmentation pathways, including the loss of water, the carboxyl group, and cleavage of the alkyl chain.[2][3] A prominent fragmentation mechanism for carboxylic acids is the McLafferty rearrangement, which is anticipated for this molecule.[4][5]
Table 1: Predicted Mass Fragments and Their Origins
| m/z | Proposed Fragment Ion | Description of Neutral Loss |
| 196 | [C11H13FO2]⁺ | Molecular Ion |
| 179 | [C11H12FO]⁺ | Loss of OH (17 amu) |
| 151 | [C11H12F]⁺ | Loss of COOH (45 amu) |
| 123 | [C8H8F]⁺ | Benzylic cleavage with loss of C3H5O2 |
| 110 | [C7H7F]⁺ | Cleavage of the butyric acid chain |
| 60 | [C2H4O2]⁺ | McLafferty rearrangement product |
Proposed Fragmentation Pathway
The fragmentation of this compound can be visualized as a series of cleavage events originating from the molecular ion. The following diagram illustrates the most probable fragmentation pathway.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions of desired concentrations (e.g., 1, 10, 100 µg/mL).
-
-
Derivatization (Optional but Recommended for GC-MS):
-
To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is esterification to form the methyl ester.
-
To 100 µL of the sample solution, add 200 µL of a derivatizing agent such as BF3-methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge. The upper hexane layer containing the derivatized analyte is collected for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system.
Table 2: GC-MS Operating Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Experimental Workflow
The overall experimental workflow for the mass spectrometry analysis is depicted below.
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation and Reporting
Upon data acquisition, the total ion chromatogram (TIC) should be examined to determine the retention time of the analyte. The mass spectrum corresponding to this chromatographic peak should be extracted and analyzed.
-
Molecular Ion Identification: Confirm the presence of the molecular ion peak at m/z 196 (or the corresponding m/z for the derivatized compound).
-
Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pattern in Table 1. The presence of key fragments such as m/z 179, 151, and 123 provides strong evidence for the compound's identity.
-
Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library for confirmation.
Conclusion
This document provides a foundational guide for the mass spectrometric analysis of this compound. The outlined protocols and expected fragmentation patterns will assist researchers in the unambiguous identification and characterization of this molecule. For quantitative studies, the development and validation of a specific analytical method using appropriate internal standards are recommended.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 4-(4-Fluoro-3-methylphenyl)butanoic acid in Medicinal Chemistry
Disclaimer: Extensive literature searches did not yield specific documented applications, quantitative biological data, or detailed experimental protocols for 4-(4-Fluoro-3-methylphenyl)butanoic acid in medicinal chemistry. The following information is based on the compound's structural features and general principles of medicinal chemistry, outlining its potential as a building block in drug discovery.
Compound Profile
This compound (CAS No. 331-43-1) is a carboxylic acid derivative with a substituted phenyl ring.[1] Its chemical structure suggests its utility as a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 196.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 331-43-1 | PubChem[1] |
Potential Applications in Medicinal Chemistry
While specific examples are not available in the reviewed literature, the structural motifs of this compound—a carboxylic acid and a fluorinated, methylated phenyl ring—are common in pharmacologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.
Potential Roles:
-
Intermediate for Amide and Ester Synthesis: The carboxylic acid group is a key functional handle for derivatization. It can be readily converted into amides or esters by coupling with a wide variety of amines or alcohols, respectively. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical groups.
-
Fragment for Fragment-Based Drug Discovery (FBDD): The substituted phenyl ring could serve as a fragment that binds to a specific pocket of a biological target. The butanoic acid chain provides a vector for growing the fragment into a more potent lead compound.
-
Scaffold for Bioisosteric Replacement: The 4-fluoro-3-methylphenyl group can be used as a bioisostere for other substituted phenyl rings in known active compounds to improve metabolic stability, binding affinity, or pharmacokinetic properties. The fluorine atom, in particular, can modulate pKa, lipophilicity, and block metabolic oxidation.
Hypothetical Experimental Protocols
The following are generalized protocols illustrating how this compound could be used in a medicinal chemistry context.
General Protocol for Amide Synthesis
This protocol describes a standard procedure for coupling the carboxylic acid with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
General Protocol for Ester Synthesis
This protocol describes a classic Fischer-Speier esterification using an acid catalyst.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol), in excess (can be used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20 eq or as solvent).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography if necessary.
Visualizations
The following diagrams illustrate hypothetical workflows and relationships relevant to the use of this compound in medicinal chemistry.
Caption: General workflow for creating a chemical library from a butanoic acid derivative.
Caption: Key structural features and their potential roles in medicinal chemistry.
References
Application Notes and Protocols: 4-(4-Fluoro-3-methylphenyl)butanoic acid as a Research Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(4-fluoro-3-methylphenyl)butanoic acid, a key intermediate in the synthesis of potent enzyme inhibitors. This document details its synthesis, chemical properties, and its application in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Properties and Data
This compound is a carboxylic acid derivative with a fluorinated and methylated phenyl ring. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivatives, making it a valuable building block in medicinal chemistry.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| CAS Number | 331-43-1 | [1] |
| Appearance | Off-white to light yellow powder | |
| Purity | ≥98% | |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | [1] |
| InChIKey | FULMKQGHCXYECN-UHFFFAOYSA-N | [1] |
Synthetic Protocols
The synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting keto acid.
Caption: Synthetic workflow for this compound.
This protocol describes the synthesis of the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. The procedure is based on established methods for Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2][3][4]
Materials:
-
2-Fluorotoluene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
Procedure:
-
In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) and 2-fluorotoluene (1.1 eq) in anhydrous dichloromethane.
-
Slowly add the solution from step 3 to the cooled AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until completion, as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, which can be purified by recrystallization.
| Reactant | Molar Eq. | Notes |
| Succinic Anhydride | 1.0 | Limiting reagent |
| 2-Fluorotoluene | 1.1 | |
| Aluminum Chloride | 2.2 | Stoichiometric amount required |
| Expected Yield | 70-85% | Based on analogous reactions[2] |
The keto group of the intermediate can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's stability to acidic or basic conditions.
Method A: Clemmensen Reduction (Acidic Conditions) [5][6][7]
Materials:
-
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, then decanting the solution and washing the solid with water.
-
In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of HCl may be added during the reaction.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Method B: Wolff-Kishner Reduction (Basic Conditions) [8][9][10][11]
Materials:
-
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol or Triethylene glycol
Procedure:
-
To a flask equipped with a reflux condenser, add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone.
-
Add potassium hydroxide pellets and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Cool the reaction mixture, dilute with water, and acidify with HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield this compound.
| Reduction Method | Conditions | Substrate Suitability |
| Clemmensen | Strongly Acidic (Zn(Hg), HCl) | For acid-stable compounds |
| Wolff-Kishner | Strongly Basic (NH₂NH₂, KOH, heat) | For base-stable compounds |
| Expected Yield | 60-80% | Based on analogous reactions[6][10] |
Application in the Synthesis of FAAH Inhibitors
This compound is a crucial intermediate in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading fatty acid amides like anandamide.[12] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
The diagram below illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wolff-Kishner Reduction [organic-chemistry.org]
- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(4-Fluoro-3-methylphenyl)butanoic Acid for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-(4-fluoro-3-methylphenyl)butanoic acid and the subsequent evaluation of its derivatives in biological assays targeting Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism. The protocols outlined below detail the synthesis of a representative amide derivative and its characterization in a competitive binding assay and a cell-based reporter assay.
Introduction
This compound is a synthetic carboxylic acid. Its structural similarity to known PPAR modulators, such as certain phenyl-substituted fatty acid analogs, makes it an interesting scaffold for the development of novel therapeutic agents. Derivatization of the carboxylic acid moiety allows for the exploration of the chemical space around this core structure, potentially leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The protocols herein describe the synthesis of an N-benzyl amide derivative and its evaluation as a potential PPARγ ligand.
Data Presentation
The following tables summarize the quantitative data obtained for a representative amide derivative of this compound in PPARγ bioassays.
Table 1: PPARγ Competitive Binding Assay Data
| Compound | Derivative Structure | Ki (nM) |
| 1 | This compound | > 10,000 |
| 2 | N-Benzyl-4-(4-fluoro-3-methylphenyl)butanamide | 850 |
| Rosiglitazone | (Positive Control) | 45 |
Table 2: PPARγ Cell-Based Reporter Assay Data
| Compound | EC50 (nM) | Max Efficacy (%) |
| 1 | > 10,000 | < 10 |
| 2 | 1,200 | 75 |
| Rosiglitazone | (Positive Control) | 60 |
Experimental Protocols
3.1. Synthesis of N-Benzyl-4-(4-fluoro-3-methylphenyl)butanamide (Compound 2)
This protocol describes a standard amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound (Compound 1 )
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous DCM and add DIPEA (1.5 eq).
-
Add the benzylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-benzyl-4-(4-fluoro-3-methylphenyl)butanamide.
3.2. PPARγ Competitive Binding Assay
This protocol is designed to determine the binding affinity of the synthesized compound to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
[³H]-Rosiglitazone (radioligand)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Rosiglitazone (unlabeled, for positive control and standard curve)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and rosiglitazone in DMSO.
-
In a 96-well plate, add the assay buffer, [³H]-Rosiglitazone (at a final concentration close to its Kd), and the test compound or rosiglitazone standard.
-
Add the recombinant human PPARγ-LBD to each well.
-
Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.
-
Add the SPA beads to each well.
-
Incubate for another hour to allow the beads to settle and capture the radioligand-receptor complex.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the Ki value by fitting the data to a one-site competitive binding model using appropriate software.
3.3. PPARγ Cell-Based Reporter Assay
This protocol measures the ability of the test compound to activate PPARγ in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
PPARγ expression plasmid
-
A reporter plasmid containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase)
-
A transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Rosiglitazone (for positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or rosiglitazone.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Visualizations
Diagram 1: General Workflow for Derivatization and Bioassay
A schematic overview of the synthesis and subsequent biological evaluation process.
Diagram 2: PPARγ Signaling Pathway
Simplified representation of the PPARγ signaling pathway upon ligand activation.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water with a trifluoroacetic acid modifier, coupled with UV detection. This method is suitable for routine quality control and research applications involving the analysis of this compound.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical research.[1][2] Accurate and reliable analytical methods are essential for its quantification in various matrices. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic carboxylic acids.[3][4][5] This application note provides a detailed protocol for an isocratic RP-HPLC method that offers excellent resolution, peak symmetry, and sensitivity for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis or photodiode array (PDA) detector.
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Standard laboratory glassware and filtration apparatus.
-
Analytical balance.
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : TFA (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC grade acetonitrile.
-
Measure 400 mL of HPLC grade water.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to the water.
-
Combine the acetonitrile and acidified water in a suitable container.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a small amount of mobile phase in a 100 mL volumetric flask.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis.
Figure 1. HPLC analysis workflow from preparation to reporting.
Expected Results
Under the described chromatographic conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be consistent across injections, allowing for reliable identification and quantification. The use of an acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape.[6]
Conclusion
The HPLC method detailed in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, rapid, and utilizes common HPLC instrumentation and reagents, making it accessible for most analytical laboratories. This protocol can serve as a starting point for method validation and implementation in routine analysis.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. teledyneisco.com [teledyneisco.com]
Application Notes: In Vitro Profiling of 4-(4-Fluoro-3-methylphenyl)butanoic acid
Introduction
4-(4-Fluoro-3-methylphenyl)butanoic acid is a synthetic carboxylic acid derivative. Structurally, it belongs to the class of phenylbutanoic acids, which are recognized scaffolds in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] While the specific biological activities of this compound are not yet fully characterized, its structural motifs suggest potential interactions with enzymatic or receptor systems. These application notes propose a series of in vitro experiments to investigate its hypothetical role as a modulator of amyloid-beta (Aβ) peptide production, a key process in the pathology of Alzheimer's disease (AD).
Hypothetical Mechanism of Action: Modulation of Amyloidogenic Pathway
One of the primary pathological hallmarks of Alzheimer's disease is the cerebral accumulation of amyloid-beta peptides.[2] These peptides are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by two key enzymes: β-secretase (BACE1) and γ-secretase.[2][3] We hypothesize that this compound may modulate this pathway by directly inhibiting one of these secretases or by indirectly affecting APP processing. The following protocols are designed to test this hypothesis by quantifying the compound's effect on secretase activity and subsequent Aβ production in a controlled in vitro setting.
Research Applications
The described experimental framework is intended for researchers in neurobiology, drug discovery, and pharmacology to:
-
Screen for novel inhibitors or modulators of γ-secretase and β-secretase.
-
Characterize the potency and selectivity of this compound and its analogs.
-
Investigate the compound's effect on amyloid-beta production in a cellular context.
-
Assess the potential cytotoxicity of the compound to determine a therapeutic window.
Data Presentation
Quantitative results from the described assays should be summarized for clear interpretation and comparison.
Table 1: Enzymatic Inhibition Data
| Compound | Assay Type | Target | IC₅₀ (µM) [95% CI] |
| This compound | Cell-Free FRET | BACE1 | [Insert Value] |
| This compound | Cell-Free | γ-Secretase | [Insert Value] |
| Known BACE1 Inhibitor (Control) | Cell-Free FRET | BACE1 | [Insert Value] |
| Known γ-Secretase Inhibitor (Control) | Cell-Free | γ-Secretase | [Insert Value] |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | Parameter Measured | EC₅₀ (µM) [95% CI] |
| This compound | SH-SY5Y | ELISA | Aβ40 Reduction | [Insert Value] |
| This compound | SH-SY5Y | ELISA | Aβ42 Reduction | [Insert Value] |
| Known Inhibitor (Control) | SH-SY5Y | ELISA | Aβ40 Reduction | [Insert Value] |
| Known Inhibitor (Control) | SH-SY5Y | ELISA | Aβ42 Reduction | [Insert Value] |
Table 3: Cytotoxicity and Viability Data
| Compound | Cell Line | Assay Type | Parameter Measured | CC₅₀ (µM) [95% CI] |
| This compound | SH-SY5Y | MTT | Cell Viability | [Insert Value] |
| This compound | SH-SY5Y | LDH Release | Cytotoxicity | [Insert Value] |
| Staurosporine (Positive Control) | SH-SY5Y | MTT | Cell Viability | [Insert Value] |
| Triton™ X-100 (Positive Control) | SH-SY5Y | LDH Release | Cytotoxicity | [Insert Value] |
Mandatory Visualizations
Here are the diagrams illustrating the key pathways and workflows relevant to the experimental design.
Experimental Protocols
Protocol 1: Cell-Free β-Secretase (BACE1) FRET Assay
This protocol measures the direct inhibitory effect of the test compound on recombinant human BACE1 enzyme activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.[4][5][6]
-
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate (e.g., based on the "Swedish" APP mutation)[6]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[4]
-
Known BACE1 Inhibitor (e.g., β-secretase inhibitor IV)
-
This compound
-
DMSO (for compound dilution)
-
Black, low-volume 96-well or 384-well microplate
-
Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 490/520 nm or 545/585 nm)[4][6]
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in BACE1 Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reagent Preparation:
-
Assay Setup (per well):
-
Add 10 µL of diluted test compound or control (inhibitor, vehicle) to the wells.
-
Add 70 µL of the master mixture containing BACE1 assay buffer and the FRET substrate.[5]
-
Protect the plate from light.
-
-
Reaction Initiation: Add 20 µL of the diluted BACE1 enzyme solution to each well to start the reaction.[5]
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence kinetically for 30-60 minutes at room temperature, with readings every 5 minutes.[6]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear phase) for each concentration.
-
Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Protocol 2: Cell-Free γ-Secretase Inhibition Assay
This assay quantifies the direct inhibition of γ-secretase activity using a fluorogenic substrate and a membrane preparation containing the enzyme complex.[7]
-
Materials:
-
HEK293 cell membrane preparation (or similar) containing endogenous γ-secretase[7]
-
γ-Secretase fluorogenic substrate
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 6.8, 150 mM NaCl, 5 mM EDTA, 0.25% CHAPSO)
-
Known γ-Secretase Inhibitor (e.g., L-685,458)[7]
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 355/440 nm)[7]
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO, then dilute further in Reaction Buffer.
-
Assay Setup (final volume 100 µL/well):
-
Add aliquots of the membrane preparation (5-30 µg protein) to each well.[7]
-
Add the diluted test compound or control.
-
Adjust the volume with Reaction Buffer.
-
-
Reaction Initiation: Add the fluorogenic substrate (e.g., 4-8 µM final concentration) to each well.[7]
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a humidified atmosphere.
-
Measurement: Measure the fluorescence intensity using the microplate reader.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Cell-Based Amyloid-beta (Aβ40/42) Quantification by ELISA
This protocol measures the amount of Aβ40 and Aβ42 peptides secreted into the culture medium from cells (e.g., SH-SY5Y neuroblastoma cells overexpressing APP) following treatment with the test compound.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density that allows for sub-confluent growth after the treatment period. Incubate for 24 hours.
-
Compound Treatment: Remove the existing medium and replace it with fresh medium containing serial dilutions of the test compound or controls. Incubate for 24-48 hours at 37°C.
-
Sample Collection: Carefully collect the conditioned medium from each well for Aβ analysis. If necessary, centrifuge to remove cell debris.
-
ELISA Protocol:
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve for Aβ40 and Aβ42.
-
Calculate the concentration of each Aβ species in the samples.
-
Normalize the Aβ levels to total cell protein (determined from a parallel plate) or to a viability assay result to account for cytotoxicity.
-
Plot the percent reduction in Aβ levels versus compound concentration and calculate the EC₅₀ values.
-
-
Protocol 4: Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability after compound treatment.[12][13][14]
-
Materials:
-
Procedure:
-
Treatment: Treat cells with the compound for the same duration as in the Aβ assay (Protocol 3).
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.[12]
-
Final Incubation: Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere to ensure complete solubilization.[12]
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot percent viability against compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).
-
Protocol 5: Cytotoxicity (LDH) Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as a marker of cytotoxicity and loss of membrane integrity.[15][16]
-
Materials:
-
Cells and culture plates treated as in Protocol 3.
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (e.g., 1% Triton X-100) for positive control
-
Microplate reader (absorbance at ~490 nm)
-
-
Procedure:
-
Treatment: Treat cells with the compound for the desired duration. Include a "maximum LDH release" control by adding Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation.
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Plot % cytotoxicity versus compound concentration to determine the CC₅₀ value.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. innoprot.com [innoprot.com]
- 3. β-Secretase 1 (BACE 1) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. anaspec.com [anaspec.com]
- 7. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Amyloid beta 1-40 ELISA Kit (ab193692) | Abcam [abcam.com]
- 9. novamedline.com [novamedline.com]
- 10. intimakmur.co.id [intimakmur.co.id]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: A Scalable Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid for Pharmaceutical Research and Development
This application note describes a robust and scalable two-step synthetic protocol for the preparation of 4-(4-fluoro-3-methylphenyl)butanoic acid, a key intermediate in the development of various pharmaceutical agents. The synthesis is designed for large-scale production, focusing on cost-effectiveness, high yield, and purity.
The described method involves an initial Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride to yield 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate is then subjected to a Clemmensen reduction to produce the final target compound. This synthetic route offers a reliable pathway for obtaining multi-gram to kilogram quantities of this compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a two-step process as illustrated in the reaction scheme below.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Materials:
-
2-Fluorotoluene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0-5 °C, add succinic anhydride (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture for 15-20 minutes at 0-5 °C.
-
Add 2-fluorotoluene (1.1 eq) dropwise to the reaction mixture over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction - Synthesis of this compound
Materials:
-
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.
-
Add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (1.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain a vigorous reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 75 mL).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like heptane.
Data Presentation
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Clemmensen Reduction | Overall |
| Starting Material | 2-Fluorotoluene, Succinic anhydride | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | - |
| Product | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | This compound | This compound |
| Typical Yield | 75-85% | 70-80% | 52-68% |
| Purity (by HPLC) | >98% | >99% | >99% |
| Appearance | Off-white to pale yellow solid | White to off-white solid | White to off-white solid |
Experimental Workflow Visualization
Caption: Detailed workflow for the two-step synthesis.
Application Notes and Protocols: 4-(4-Fluoro-3-methylphenyl)butanoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(4-Fluoro-3-methylphenyl)butanoic acid is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the carboxylic acid functionality, offers a unique combination of properties that can be exploited to create novel molecules with desirable biological activities and material characteristics. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the methyl group provides a point of steric and electronic differentiation. The butanoic acid chain allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex structures.
These application notes provide an overview of the key synthetic transformations involving this compound and offer detailed protocols for its use in the synthesis of tetralone derivatives and amides, which are important structural motifs in many biologically active compounds.
Key Applications
This compound serves as a versatile starting material for a range of organic transformations, including:
-
Intramolecular Friedel-Crafts Acylation: The carboxylic acid can undergo intramolecular cyclization to form tetralone derivatives. These cyclic ketones are key intermediates in the synthesis of various pharmaceuticals and natural products.
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to amides by coupling with a wide range of primary and secondary amines. This reaction is fundamental in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
-
Esterification: The carboxylic acid can be esterified to produce various esters, which can be used as protecting groups or as intermediates in further synthetic steps.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing access to another class of derivatives.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃FO₂ |
| Molecular Weight | 196.22 g/mol |
| Appearance | Off-white to pale yellow solid or liquid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents |
| CAS Number | 331-43-1 |
Table 2: Summary of a Key Synthetic Application
| Reaction | Product | Reagents and Conditions | Yield (%) | Reference |
| Intramolecular Friedel-Crafts Acylation | 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one | Polyphosphoric acid (PPA), heat | ~70-80 | [1] |
Experimental Protocols
Synthesis of 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one via Intramolecular Friedel-Crafts Acylation
This protocol describes the intramolecular cyclization of this compound to form the corresponding tetralone derivative using polyphosphoric acid as the catalyst and dehydrating agent.[1]
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a condenser, place this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 eq by weight) to the flask.
-
Heat the reaction mixture with stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7-fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one.
Expected Yield: 70-80%
General Protocol for Amide Synthesis from this compound
This protocol outlines a general procedure for the synthesis of amides from this compound using a common coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[2]
Materials:
-
This compound
-
A primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate or other suitable organic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent and add DIPEA (1.5-2.0 eq).
-
Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Caption: Key synthetic transformations of this compound.
Caption: Workflow for the synthesis of a tetralone derivative.
References
Application Notes and Protocols for 4-(4-Fluoro-3-methylphenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid, a compound of interest in pharmaceutical research and development. The following sections detail the compound's properties, available analytical standards, and recommended methodologies for its quantification and characterization.
Compound Information and Analytical Standards
This compound is a carboxylic acid derivative with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol .[1] Ensuring the quality and purity of this compound is critical for reliable experimental results. High-purity analytical standards are commercially available and should be used for all quantitative analyses.
Table 1: Specifications of Commercially Available Analytical Standards
| Parameter | Specification | Vendor Example(s) |
| Chemical Name | This compound | Fluorochem, Sigma-Aldrich[2][3] |
| CAS Number | 331-43-1 | Fluorochem, Sigma-Aldrich[2][3] |
| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |
| Molecular Weight | 196.22 g/mol | PubChem[1] |
| Purity | ≥95% or ≥98% | Sigma-Aldrich, Fluorochem[2][3] |
| Physical Form | Pale-yellow to Yellow-brown Solid or Liquid | Sigma-Aldrich, Fluorochem[2][3] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | Sigma-Aldrich, Chem-Impex[3][4] |
Safety Precautions: this compound is classified with GHS07 pictogram and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.
Analytical Methodologies
The following sections provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are designed to provide accurate quantification and structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a robust technique for determining the purity and concentration of this compound in various sample matrices. A reverse-phase method is typically suitable for this type of compound.
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
The following conditions are a starting point and may require optimization.
Table 2: HPLC Method Parameters
-
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Optional but Recommended):
-
To a vial containing the dried sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the derivatized standard.
-
Prepare the sample by dissolving it in the reaction solvent and derivatizing it in the same manner as the standard.
-
-
GC-MS Conditions:
-
The following are example parameters and should be optimized for the specific instrument and application.
Table 3: GC-MS Method Parameters
-
| Parameter | Recommended Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 80°C (hold 2 min)Ramp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Compare the mass spectrum to a reference library for confirmation.
-
Quantify using an internal standard or an external calibration curve of the derivatized standard.
-
Logical Flow of GC-MS Analysis
Caption: Logical flow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Parameters:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
Table 4: General NMR Acquisition Parameters
-
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | ~12 ppm | ~220 ppm |
| Number of Scans | 16 | 1024 (or more) |
| Reference | TMS (0.00 ppm) | TMS (0.00 ppm) |
-
Data Analysis and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their respective positions in the molecule.
-
Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
-
Signaling Pathway Analogy for NMR Signal Generation
Caption: Simplified representation of the NMR signal generation process.
By following these detailed protocols, researchers, scientists, and drug development professionals can confidently assess the purity, concentration, and identity of this compound, ensuring the integrity and reproducibility of their research.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID | 331-43-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: 4-(4-Fluoro-3-methylphenyl)butanoic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, there is no direct published research on the specific enzyme inhibitory activity of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The following application notes and protocols are based on the established activities of structurally analogous compounds, particularly arylalkanoic acids, which are known inhibitors of enzymes in the aldo-keto reductase (AKR) superfamily, with a primary focus on AKR1C3. This document serves as a predictive guide for initiating research and all data should be confirmed through experimental validation for the specific compound.
Introduction
This compound belongs to the class of arylalkanoic acids. Structurally similar compounds, including several non-steroidal anti-inflammatory drugs (NSAIDs), have been identified as potent inhibitors of aldo-keto reductase 1C3 (AKR1C3)[1][2][3]. AKR1C3 is a critical enzyme involved in the biosynthesis of potent androgens and prostaglandins, making it a significant target in the development of therapies for hormone-dependent cancers like castration-resistant prostate cancer (CRPC) and certain forms of breast cancer[2][4][5]. The inhibitory activity of arylalkanoic acids is attributed to their ability to occupy the active site of the enzyme, thereby preventing the binding of the natural substrate[3].
Predicted Enzyme Target: Aldo-Keto Reductase 1C3 (AKR1C3)
Based on structure-activity relationship (SAR) studies of related compounds, this compound is predicted to be an inhibitor of AKR1C3. AKR1C3 reduces androstenedione to testosterone, a key step in the androgen biosynthesis pathway. In cancer cells, overexpression of AKR1C3 can lead to increased local androgen production, promoting tumor growth[1][2].
Quantitative Data for Analogous AKR1C3 Inhibitors
The following table summarizes the inhibitory activity of structurally related arylalkanoic acids against AKR1C3. This data provides a benchmark for the potential potency of this compound.
| Compound Name | Structure | Target Enzyme | IC50 (nM) | Reference |
| (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid | N/A | AKR1C3 | Potent inhibitor (specific value not provided in abstract) | [1][2] |
| Flurbiprofen | N/A | AKR1C3 | - | [6] |
| Ibuprofen | N/A | AKR1C3 | - | [6] |
| Naproxen | N/A | AKR1C3 | - | [6] |
| Indomethacin | N/A | AKR1C3 | Potent inhibitor (specific value not provided in abstract) | [3] |
| Meclofenamic acid | N/A | AKR1C3 | - | [3] |
| Mefenamic acid | N/A | AKR1C3 | - | [3] |
Signaling Pathway
The diagram below illustrates the role of AKR1C3 in the androgen biosynthesis pathway and its subsequent effect on androgen receptor (AR) signaling, a critical pathway in prostate cancer. Inhibition of AKR1C3 by a compound like this compound is expected to block this pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the inhibitory potential of this compound against AKR1C3.
Protocol 1: In Vitro AKR1C3 Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., S-tetralol or a fluorescent substrate)
-
Test compound: this compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Reaction: a. In each well of the microplate, add the assay buffer. b. Add the desired concentration of the test compound or vehicle control (DMSO). c. Add recombinant human AKR1C3 enzyme and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding NADPH and the substrate.
-
Detection: a. Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. This indicates the rate of the enzymatic reaction. b. Alternatively, if using a fluorescent substrate, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: a. Calculate the initial reaction rates for each compound concentration. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for AKR1C3 Activity
This protocol assesses the ability of the compound to inhibit AKR1C3 activity within a cellular context.
Materials:
-
A human cell line known to overexpress AKR1C3 (e.g., a castration-resistant prostate cancer cell line).
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Androstenedione (substrate).
-
ELISA kit for testosterone detection.
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Culture the AKR1C3-overexpressing cells to a suitable confluency in multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
Substrate Addition: Add androstenedione to the cell culture medium and incubate for a time sufficient for its conversion to testosterone (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Testosterone Measurement: Quantify the concentration of testosterone in the supernatant using a testosterone-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the amount of testosterone produced at each concentration of the test compound. b. Determine the percentage of inhibition of testosterone production relative to the vehicle-treated cells. c. Plot the percentage of inhibition against the compound concentration to determine the cellular IC50.
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening and characterizing a novel enzyme inhibitor.
References
- 1. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Reduction: Subsequent reduction of the ketone group in the intermediate to a methylene group to yield the final product. Common methods for this reduction include the Wolff-Kishner or Clemmensen reduction.
Q2: What are the critical parameters influencing the yield of the Friedel-Crafts acylation step?
A2: The yield of the Friedel-Crafts acylation is highly sensitive to several factors:
-
Purity of Reagents and Solvent: All reactants, including 2-fluorotoluene, succinic anhydride, and the solvent, must be anhydrous. The Lewis acid catalyst, aluminum chloride, is extremely moisture-sensitive and will be deactivated by water.[1]
-
Stoichiometry of the Catalyst: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often necessary. The ketone product can form a complex with the catalyst, rendering it inactive.[1]
-
Reaction Temperature: The reaction is typically performed at low temperatures initially to control the exothermic reaction and then warmed to drive the reaction to completion.
-
Order of Addition: The order in which the reagents are added can impact the outcome.
Q3: Which reduction method, Wolff-Kishner or Clemmensen, is more suitable for the second step?
A3: The choice between the Wolff-Kishner and Clemmensen reduction depends on the stability of your starting material and any other functional groups present.
-
Wolff-Kishner Reduction: This reaction is performed under basic conditions. It is suitable for substrates that are sensitive to strong acids.
-
Clemmensen Reduction: This method uses an acidic medium. It is effective for aryl-alkyl ketones but should be avoided if your molecule contains acid-labile functional groups.[2]
II. Troubleshooting Guides
Problem 1: Low or No Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Recommendation |
| Moisture in the reaction | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and high-purity, anhydrous aluminum chloride. |
| Inactive Catalyst | Use fresh, high-quality aluminum chloride. Keep the reagent bottle tightly sealed to prevent exposure to atmospheric moisture. |
| Insufficient Catalyst | Increase the molar ratio of aluminum chloride to succinic anhydride. A 2:1 or even 3:1 ratio may be necessary to drive the reaction. |
| Low Reactivity of Substrate | While 2-fluorotoluene is generally reactive enough, ensure its purity. The presence of deactivating impurities can hinder the reaction. |
| Incorrect Reaction Temperature | Maintain a low temperature (e.g., 0-5 °C) during the addition of aluminum chloride to prevent side reactions. Gradually warm the reaction to room temperature or slightly above to ensure completion. |
Problem 2: Formation of Multiple Products in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Recommendation |
| Isomer Formation | The acylation of 2-fluorotoluene can potentially lead to substitution at different positions on the aromatic ring. While the directing effects of the fluoro and methyl groups favor the desired isomer, some other isomers may form. |
| Polyacylation | Although less common in Friedel-Crafts acylation compared to alkylation, it can occur. Using a slight excess of 2-fluorotoluene can help to minimize this. |
| Side Reactions | At higher temperatures, side reactions such as polymerization or decomposition can occur. Careful temperature control is crucial. |
Problem 3: Incomplete or Low Yield in the Reduction Step
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction (Wolff-Kishner) | Ensure a sufficiently high reaction temperature (typically 180-200 °C) is reached to drive the decomposition of the hydrazone intermediate. Use a high-boiling solvent like diethylene glycol. |
| Incomplete Reaction (Clemmensen) | The zinc amalgam may be insufficiently activated. Ensure the zinc is properly amalgamated with mercury(II) chloride before use. The reaction is heterogeneous and vigorous stirring is important. |
| Substrate Degradation | If the substrate is sensitive to the harsh basic (Wolff-Kishner) or acidic (Clemmensen) conditions, consider alternative, milder reduction methods. |
III. Experimental Protocols
Disclaimer: The following protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid (via Friedel-Crafts Acylation)
Materials:
-
2-Fluorotoluene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add succinic anhydride (1.0 eq).
-
Add anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred suspension.
-
Through the dropping funnel, add a solution of 2-fluorotoluene (1.1 eq) in anhydrous dichloromethane dropwise over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Step 2: Reduction of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid
Materials:
-
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium Hydroxide (KOH)
-
Diethylene glycol
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place the keto-acid (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).
-
Add diethylene glycol as the solvent.
-
Heat the mixture to 130-140 °C for 1-2 hours.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Materials:
-
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place the zinc amalgam.
-
Add a mixture of concentrated hydrochloric acid and water.
-
Add a solution of the keto-acid (1.0 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically during the reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Influence of Key Parameters on Reaction Yield (Qualitative)
| Step | Parameter | Low Yield Indication | Optimization Strategy | Expected Impact on Yield |
| Friedel-Crafts Acylation | Catalyst Molar Ratio (AlCl₃:Succinic Anhydride) | 1:1 | Increase to 2:1 or 3:1 | Increase |
| Reaction Temperature | Too high (>50 °C) | Maintain low temperature (0-5 °C) during addition, then room temp. | Increase | |
| Reaction Time | < 12 hours | Increase to 24 hours or monitor by TLC for completion | Increase | |
| Wolff-Kishner Reduction | Reaction Temperature | < 180 °C | Ensure temperature reaches 190-200 °C | Increase |
| Base Concentration | < 3 equivalents | Use at least 4 equivalents of KOH | Increase | |
| Clemmensen Reduction | Acidity | Insufficient HCl | Add portions of concentrated HCl during reflux | Increase |
| Stirring | Inefficient mixing | Use vigorous mechanical stirring | Increase |
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of Crude 4-(4-Fluoro-3-methylphenyl)butanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(4-Fluoro-3-methylphenyl)butanoic acid.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the purification of this compound.
FAQ 1: What are the likely impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as 4-fluoro-3-methylbenzaldehyde or corresponding Grignard reagents, and side-products from the reaction. Depending on the synthetic route, you might also encounter isomers or related aromatic compounds. Residual solvents from the reaction or work-up are also common.
FAQ 2: My purified product is an oil, but I expect a solid. What should I do?
The physical state of a compound can be influenced by residual impurities or solvent. This compound is expected to be a solid at room temperature. If you obtain an oil, consider the following:
-
Residual Solvent: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may aid in this process.
-
Impurities: The presence of impurities can lower the melting point of a compound, resulting in an oil or a waxy solid. Further purification may be necessary. Consider techniques like column chromatography for difficult-to-remove impurities.
-
Polymorphism: While less common for this type of molecule, different crystalline forms (polymorphs) can have different physical properties.
FAQ 3: I am having difficulty with the recrystallization of my compound. What can I do to improve it?
Recrystallization can be challenging. Here are some troubleshooting tips:
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/hexanes.
-
Oiling Out: If the compound "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the compound's melting point. To remedy this, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound.
FAQ 4: Column chromatography is not giving me good separation. What are the key parameters to optimize?
For effective purification by column chromatography, consider the following:
-
Solvent System: The polarity of the mobile phase is crucial. A good starting point for this acidic compound is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, and a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the silica gel.
-
Stationary Phase: Standard silica gel is typically used. However, for specific separation challenges, other stationary phases like alumina or functionalized silica could be explored.
-
Loading Technique: Ensure the crude sample is loaded onto the column in a minimal amount of solvent to achieve a narrow band at the start of the separation.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid) and pack it into a chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
Technical Support Center: Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride is yielding a mixture of isomers. How can I identify the major byproduct and improve the regioselectivity?
A1: The primary byproduct in the Friedel-Crafts acylation of 2-fluorotoluene is typically the regioisomer, 4-(2-fluoro-5-methylphenyl)-4-oxobutanoic acid. The formation of isomers is due to the directing effects of the fluorine and methyl substituents on the aromatic ring.
-
Identifying the Byproduct: The most effective way to identify and quantify the isomers is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). The different substitution patterns will result in distinct chemical shifts and coupling constants in the NMR spectra and different retention times in the HPLC chromatogram.
-
Improving Regioselectivity:
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can influence the isomer ratio. Using a milder Lewis acid or a stoichiometric amount can sometimes improve selectivity.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and thus the product distribution. Non-polar solvents like dichloromethane or carbon disulfide are common. Experimenting with different solvents may alter the isomer ratio.
-
Temperature: Lowering the reaction temperature can often enhance the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Q2: During the reduction of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, I am observing an impurity with a hydroxyl group. What is this byproduct and how can I minimize its formation?
A2: This byproduct is likely 4-(4-fluoro-3-methylphenyl)-4-hydroxybutanoic acid, resulting from the incomplete reduction of the ketone. This can occur in both Clemmensen and Wolff-Kishner reductions.
-
Minimizing Incomplete Reduction:
-
Clemmensen Reduction (Zn(Hg)/HCl):
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the reduction to completion.
-
Reagent Quality: The activity of the zinc amalgam is crucial. Ensure it is freshly prepared and of high quality.
-
-
Wolff-Kishner Reduction (H₂NNH₂/KOH):
-
Temperature: This reaction requires high temperatures (typically >180 °C) to ensure complete reduction. Using a high-boiling solvent like diethylene glycol is essential.
-
Water Removal: The presence of water can hinder the reaction. It is crucial to remove the water formed during the initial hydrazone formation before proceeding to the high-temperature reduction step.
-
-
Q3: I am using the Wolff-Kishner reduction and have identified a high molecular weight impurity. What could it be?
A3: A common side reaction in the Wolff-Kishner reduction is the formation of an azine.[1] This occurs when the intermediate hydrazone reacts with another molecule of the starting ketone.
-
Preventing Azine Formation:
-
Excess Hydrazine: Using a sufficient excess of hydrazine can help to ensure that all of the ketone is converted to the hydrazone, minimizing the chance of the hydrazone reacting with remaining ketone.
-
Reaction Conditions: Adding the base after the initial formation of the hydrazone is complete can sometimes reduce the formation of the azine byproduct.
-
Byproduct Summary
The following table summarizes the common byproducts and their typical relative abundance under unoptimized conditions.
| Reaction Step | Desired Product | Common Byproduct(s) | Typical Abundance of Byproduct (Unoptimized) |
| Friedel-Crafts Acylation | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | 4-(2-fluoro-5-methylphenyl)-4-oxobutanoic acid | 5-20% |
| Reduction | This compound | 4-(4-fluoro-3-methylphenyl)-4-hydroxybutanoic acid | 2-10% |
| Wolff-Kishner Reduction | This compound | Azine of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid | 1-5% |
Experimental Protocols
1. Friedel-Crafts Acylation: Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add succinic anhydride portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-20 minutes until the succinic anhydride has dissolved.
-
Slowly add 2-fluorotoluene to the reaction mixture, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
2. Clemmensen Reduction: Synthesis of this compound
-
Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
To a flask containing the zinc amalgam, add concentrated hydrochloric acid, water, and toluene.
-
Add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added periodically.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
References
Stability and storage conditions for 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical support guide provides detailed information on the stability and storage of 4-(4-Fluoro-3-methylphenyl)butanoic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
As a carboxylic acid, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation. Keep it away from strong oxidizing agents, strong acids, and bases.[1]
Q2: What is the recommended storage temperature?
Q3: What is the shelf-life of this compound?
The shelf-life of this compound is not explicitly stated by most suppliers. It is recommended to use the compound within the timeframe provided by the manufacturer on the certificate of analysis. For long-term projects, it is advisable to perform periodic quality control checks (e.g., by HPLC) to ensure the compound's integrity.
Q4: I've seen conflicting information about the physical state of this compound. Is it a solid or a liquid?
There is a discrepancy in available data regarding the physical state of this compound. One supplier describes it as a liquid, while another chemical database lists a melting point of 64-65 °C, indicating it is a solid at room temperature.[3] This discrepancy could be due to impurities affecting the melting point or different polymorphic forms of the compound. It is crucial to refer to the certificate of analysis provided by your specific supplier for the most accurate information regarding the physical state of the batch you have received.
Q5: What are the potential degradation pathways for this compound?
While specific degradation studies for this compound are not published, potential degradation pathways for aromatic carboxylic acids can be inferred. These may include:
-
Decarboxylation: At elevated temperatures, carboxylic acids can lose carbon dioxide.
-
Oxidation: The aromatic ring and the benzylic position of the butyl chain could be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.
-
Esterification: In the presence of alcohols, especially under acidic conditions, the carboxylic acid can undergo esterification.
Q6: Are there any known incompatibilities for this compound?
This compound is expected to be incompatible with strong bases (which will cause a neutralization reaction), strong oxidizing agents, and strong acids.[1] Contact with reactive metals should also be avoided.
Troubleshooting Guide
Issue 1: Inconsistent experimental results over time.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Verify the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. - Protect the compound from light, especially if stored in a clear container. - Perform an analytical check (e.g., HPLC, NMR) to assess the purity of the compound. Compare the results with the initial certificate of analysis. |
| Contamination | - Use clean, dry spatulas and glassware to handle the compound. - Avoid introducing moisture into the storage container. |
Issue 2: The compound has changed color or appearance.
| Possible Cause | Troubleshooting Steps |
| Oxidation or Impurity Formation | - A change in color (e.g., yellowing) can be an indicator of degradation. - Assess the purity of the material using an appropriate analytical technique. - If degradation is confirmed, it is recommended to use a fresh batch of the compound for sensitive experiments. |
Issue 3: Solubility issues in a specific solvent.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | - As a carboxylic acid, the compound's solubility will be pH-dependent. It will be more soluble in basic aqueous solutions (due to deprotonation to the carboxylate salt) and in polar organic solvents. - If using a non-polar organic solvent, solubility may be limited. Consider gentle heating or sonication to aid dissolution. |
| Compound Degradation | - In rare cases, degradation products may have different solubility profiles. Verify the purity of the compound. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO₂ | [4] |
| Molecular Weight | 196.22 g/mol | [4] |
| Physical State | Solid or Liquid | [3] |
| Melting Point | 64-65 °C | [3] |
| CAS Number | 331-43-1 |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol provides a general framework for assessing the stability of the compound under various stress conditions. It is essential to adapt this protocol based on the specific experimental conditions and available analytical instrumentation.
Objective: To identify potential degradation products and determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber (optional)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a phototransparent container to a light source (e.g., a photostability chamber with a specified light intensity) for a defined period.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Crystallization of 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4-(4-Fluoro-3-methylphenyl)butanoic acid.
Troubleshooting Crystallization Issues
Crystallization is a critical purification technique, and its success is contingent on a variety of factors including solvent choice, temperature, and the presence of impurities. Below are common problems encountered during the crystallization of this compound and their potential solutions.
Problem 1: The compound "oils out" instead of forming crystals.
This phenomenon, where the compound separates as a liquid instead of a solid, is a frequent challenge.
-
Possible Causes:
-
The cooling rate is too rapid.
-
The chosen solvent is not ideal, leading to a supersaturated solution where the compound's melting point is lower than the solution temperature.
-
High levels of impurities are present, depressing the melting point of the compound.
-
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature more gradually. Insulating the flask can help. Once at room temperature, proceed with cooling in an ice bath.
-
Solvent System Modification:
-
Re-heat the solution and add a small amount of additional solvent to decrease the saturation level.
-
Consider a co-solvent system. If using a solvent in which the compound is highly soluble, add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise at the elevated temperature until slight turbidity is observed, then add a few drops of the primary solvent to redissolve the solid before allowing it to cool slowly.
-
-
Seeding: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled solution to induce crystallization at a specific temperature.
-
Problem 2: No crystals form, even after extended cooling.
-
Possible Causes:
-
The solution is not sufficiently saturated; too much solvent was used.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
-
Solutions:
-
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Introduce a seed crystal.
-
-
Solvent Re-evaluation: If the compound remains highly soluble, a different solvent or a solvent/anti-solvent system is necessary.
-
Problem 3: The crystal yield is very low.
-
Possible Causes:
-
Too much solvent was used, and a significant amount of the compound remains in the mother liquor.
-
Premature crystallization occurred during a hot filtration step.
-
The crystals were washed with a solvent in which they are too soluble.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Minimize Transfer Loss: During hot filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
-
Washing Technique: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: An ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For aromatic carboxylic acids like this one, polar solvents such as ethanol, methanol, or a mixture of an organic solvent and water are often good starting points. It is highly recommended to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) to determine the optimal solvent system for your specific sample.
Q2: How do the fluorine and methyl substituents on the phenyl ring affect crystallization?
A2: The fluorine atom can increase the polarity of the molecule and may participate in intermolecular interactions, potentially influencing the crystal lattice formation.[1][2] The methyl group adds some non-polar character. These substitutions can affect the compound's solubility in different solvents and its melting point.[1][2] Therefore, solvent selection should be made considering these structural features.
Q3: My compound is an oil at room temperature. Can I still perform crystallization?
A3: If the compound is an oil at room temperature, conventional crystallization from a single solvent might be challenging. In such cases, a solvent/anti-solvent system is often effective. Dissolve the oily compound in a small amount of a solvent in which it is very soluble. Then, slowly add a miscible anti-solvent in which the compound is insoluble until persistent cloudiness is observed. Gently warm the mixture to get a clear solution and then cool it slowly. Alternatively, if the oil is an impure form of a solid compound, purification by chromatography prior to crystallization may be necessary.
Q4: How can I obtain larger, purer crystals?
A4: The key to growing large, high-purity crystals is slow and controlled cooling. Rapid cooling tends to trap impurities and result in the formation of small, less-ordered crystals. Allowing the solution to cool to room temperature over several hours before transferring it to an ice bath is generally recommended.
Data Presentation
| Solvent System | Polarity | Suitability for this compound | Notes |
| Water | High | Low as a single solvent, but can be used as an anti-solvent. | The carboxylic acid group provides some water solubility, but the aromatic ring limits it. |
| Methanol / Ethanol | High | Good potential. | Often good solvents for carboxylic acids.[3] |
| Acetone | Medium-High | Good potential. | A versatile solvent for a range of polarities. |
| Ethyl Acetate | Medium | Good potential. | A common solvent for recrystallization. |
| Toluene | Low | Moderate potential. | May be a good solvent at high temperatures. |
| Hexane / Heptane | Very Low | Likely to be a poor solvent, but a good anti-solvent. | Useful in co-solvent systems with more polar solvents. |
| Hexane / Ethyl Acetate | Variable | Good potential. | A common and effective mixed solvent system. |
| Ethanol / Water | Variable | Good potential. | A frequently used system for polar organic molecules. |
Experimental Protocols
The following is a general protocol for the crystallization of this compound. This should be optimized based on preliminary small-scale solubility tests. A protocol for the related compound 4-phenylbutyric acid involves dissolving the acid in aqueous sodium hydroxide, treating with activated charcoal, filtering, and then acidifying with HCl to precipitate the purified acid.[3][4][5]
General Crystallization Protocol:
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring. Add the solvent portion-wise until the solid completely dissolves.
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Mandatory Visualization
Caption: A flowchart illustrating the troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationships between key factors and outcomes in the crystallization process.
References
- 1. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
Technical Support Center: Resolving Impurities in 4-(4-Fluoro-3-methylphenyl)butanoic Acid Samples
Welcome to the technical support center for 4-(4-Fluoro-3-methylphenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experimental work. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the potential impurities from this synthesis?
A1: A common and plausible synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: 2-Fluorotoluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of the intermediate is then reduced to a methylene group to yield the final product. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3][4]
Based on this synthetic pathway, several impurities can be anticipated:
-
Positional Isomers: During the Friedel-Crafts acylation, the acyl group may attach to different positions on the 2-fluorotoluene ring, leading to the formation of regioisomers. The primary expected isomer is acylation at the para-position to the fluorine atom, but ortho- and meta-isomers are also possible, albeit likely in smaller amounts.
-
Unreacted Starting Materials: Residual 2-fluorotoluene and succinic anhydride may remain in the product mixture.
-
Incomplete Reduction: If the reduction of the keto-acid intermediate is not complete, you may find 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid in your final product.
-
Byproducts of Reduction: Depending on the reduction method used, other byproducts can form. For instance, the Clemmensen reduction can sometimes lead to the formation of dimeric products. The Wolff-Kishner reduction may have side reactions involving the hydrazone intermediate.[5][6][7]
-
Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as inorganic salts from the workup, can also be present.
Troubleshooting Guides
Q2: My final product of this compound has a lower than expected purity after synthesis. How can I identify the impurities?
A2: A combination of analytical techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from its isomers and other organic impurities. A reversed-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile impurities, including residual starting materials and some byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary for optimal analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and any significant impurities. ¹⁹F NMR can be particularly useful for identifying and quantifying fluorine-containing isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: I am having trouble removing the positional isomers of this compound. What purification methods are most effective?
A3: Separating positional isomers can be challenging due to their similar physical properties. Here are some recommended purification strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurities have different solubility profiles.[8][9][10]
-
Column Chromatography: Silica gel column chromatography can be used to separate isomers. A gradient elution with a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is typically employed. The polarity of the mobile phase is gradually increased to elute the different components.[11][12][13]
Q4: My purified this compound is off-color (e.g., yellow or brown). What could be the cause and how can I fix it?
A4: Discoloration is often due to the presence of minor, highly colored impurities, which may be polymeric materials or oxidation products. Here are some troubleshooting steps:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any colored mother liquor adhering to the crystal surface.
-
Re-purification: If the discoloration persists, a second purification step, such as column chromatography followed by recrystallization, may be necessary.
Data Presentation
The following tables provide hypothetical, yet realistic, quantitative data that could be obtained during the analysis and purification of a batch of this compound.
Table 1: HPLC Analysis of a Crude this compound Sample
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification |
| 1 | 4.2 | 2.5 | Unreacted 2-Fluorotoluene |
| 2 | 8.9 | 85.3 | This compound |
| 3 | 9.5 | 5.8 | Positional Isomer 1 |
| 4 | 10.1 | 3.1 | Positional Isomer 2 |
| 5 | 12.4 | 3.3 | 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid |
Table 2: Purity of this compound After Different Purification Methods
| Purification Method | Purity by HPLC (%) | Yield (%) |
| Single Recrystallization (Ethanol/Water) | 98.5 | 75 |
| Column Chromatography (Silica Gel) | 99.2 | 60 |
| Column Chromatography followed by Recrystallization | >99.8 | 50 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: GC-MS Analysis of this compound
-
Derivatization (Esterification): To 1 mg of the sample, add 0.5 mL of a 14% BF₃-methanol solution and heat at 60 °C for 30 minutes. Cool, add 1 mL of water, and extract with 1 mL of hexane. The hexane layer is used for injection.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range of 40-400 m/z.
Protocol 3: Recrystallization of this compound
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene, or ethyl acetate/hexane) to just dissolve the solid.[14]
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: General workflow for impurity resolution.
References
- 1. orgosolver.com [orgosolver.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solubility and Assay Guidance for 4-(4-Fluoro-3-methylphenyl)butanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(4-Fluoro-3-methylphenyl)butanoic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound?
This compound is a lipophilic carboxylic acid. Its structure suggests poor aqueous solubility, which can present challenges in various biological assays.[1][2][3] At room temperature, it is a liquid.
Q2: Why is this compound poorly soluble in aqueous buffers?
The poor aqueous solubility is due to the presence of the nonpolar phenylbutanoic acid backbone. While the carboxylic acid group can be ionized, the overall lipophilic nature of the molecule limits its dissolution in polar solvents like water and aqueous buffers.
Q3: What are the common solvents for dissolving this compound for in vitro assays?
Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution of lipophilic compounds like this compound.[4] For final assay conditions, this DMSO stock is typically diluted into the aqueous buffer, ensuring the final DMSO concentration is low (e.g., <0.5%) to avoid solvent-induced artifacts.
Q4: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is pH-dependent. At neutral or acidic pH, it will be in its less soluble, protonated form. Increasing the pH to a basic range (typically above its pKa) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and overcome common solubility challenges encountered with this compound during assay preparation.
Quantitative Solubility Data (Illustrative Example)
| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Phosphate Buffer (pH 7.4) | 25 | 0.022 | ~112 |
| DMSO | 25 | >20 | >100,000 |
Data is for a structurally related biphenylcarboxylic acid and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Materials : this compound, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, provided the compound is heat-stable.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Materials : DMSO stock solution of this compound, sterile aqueous assay buffer (e.g., PBS, HBSS).
-
Procedure :
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing is critical to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your assay (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particles). If precipitation occurs, you may need to lower the final concentration of the compound.
-
Protocol 3: pH-Mediated Solubilization
-
Materials : this compound, 0.1 M NaOH, aqueous assay buffer.
-
Procedure :
-
Weigh the desired amount of the compound.
-
Add a small volume of 0.1 M NaOH dropwise while vortexing until the compound fully dissolves, indicating the formation of the more soluble sodium salt.
-
Add the aqueous assay buffer to reach the final desired volume and concentration.
-
Measure the final pH of the solution and adjust if necessary, ensuring it remains within a range that maintains the solubility of the compound and is compatible with your assay.
-
Potential Signaling Pathways and Assay Considerations
Based on its structural similarity to known ligands, this compound may act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (FFA1/GPR40).
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that, upon ligand activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. These genes are involved in lipid metabolism and inflammation.
Free Fatty Acid Receptor 1 (FFA1/GPR40) Signaling
FFA1 is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic β-cells. Ligand binding activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key signal for insulin secretion.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]
- 4. Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4-(4-Fluoro-3-methylphenyl)butanoic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(4-Fluoro-3-methylphenyl)butanoic acid in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in Solution Color (e.g., Yellowing) | Oxidation of the butanoic acid chain or aromatic ring. | Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light by using amber vials or covering containers with foil. Consider adding a suitable antioxidant if compatible with the experimental setup. |
| Precipitate Formation | Change in pH affecting solubility, or degradation leading to insoluble products. | Ensure the pH of the solution is maintained within a stable range for the compound. Analyze the precipitate to determine if it is the parent compound or a degradant. Re-evaluate solvent choice and concentration. |
| Loss of Potency or Inconsistent Assay Results | Chemical degradation of the compound. | Perform a forced degradation study to identify the conditions (pH, light, temperature, oxygen) that cause degradation.[1][2][3][4] Adjust storage and handling procedures accordingly. Use a validated stability-indicating analytical method for quantification. |
| Appearance of New Peaks in Chromatogram (e.g., HPLC, LC-MS) | Formation of degradation products. | Characterize the new peaks to identify the degradation products. This will help in elucidating the degradation pathway. Implement preventative measures based on the identified degradation mechanism. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solutions of this compound?
For optimal stability, solutions should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers, preferably under an inert atmosphere (nitrogen or argon) to minimize oxidative degradation.[5] The solvent system should be chosen carefully, considering potential interactions. For long-term storage, consider freezing the solution if the compound is stable to freeze-thaw cycles.
2. What are the likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The butanoic acid side chain is susceptible to oxidation, potentially leading to the formation of shorter-chain carboxylic acids or ketones. The electron-rich aromatic ring can also undergo oxidation.
-
Hydrolysis: While the carboxylic acid itself is stable, if it were in an ester or amide form, hydrolysis would be a primary concern.[3]
-
Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation.[3]
-
Acid/Base Catalyzed Degradation: Extreme pH conditions can promote various degradation reactions.[3]
3. How can I perform a forced degradation study for this compound?
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1][2][3] This is crucial for developing stability-indicating analytical methods.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature, then elevated temperature (e.g., 60 °C) if no degradation is observed.[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature, then elevated temperature (e.g., 60 °C) if no degradation is observed.[3] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. |
| Thermal Degradation | Heat the solid compound or a solution at elevated temperatures (e.g., 60-80 °C).[3] |
| Photodegradation | Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3] |
A target degradation of 5-20% is generally considered optimal for these studies.[3]
4. What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. For higher specificity and sensitivity, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[6][7][8][9] The chosen method should be validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Generate degraded samples using the forced degradation protocol (see FAQ #3).
-
Inject the undergraded standard and each of the degraded samples.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Visualizations
Caption: Experimental workflow for stability testing.
References
- 1. pharmtech.com [pharmtech.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 331-43-1|this compound|BLD Pharm [bldpharm.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid, a key intermediate in pharmaceutical development. The guidance is tailored for researchers, scientists, and drug development professionals working on scaling up this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of the synthesis: the Friedel-Crafts acylation to form the intermediate keto-acid, and the subsequent reduction to the final butanoic acid.
Stage 1: Friedel-Crafts Acylation of 2-Fluorotoluene with Succinic Anhydride
Problem: Low or No Conversion to 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
| Potential Cause | Recommended Solution(s) |
| Inactive Aluminum Chloride (AlCl₃) | The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. Use a fresh, unopened container of anhydrous AlCl₃ or sublime older batches before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst Loading | Due to the formation of a complex between the keto-acid product and AlCl₃, a stoichiometric amount of the catalyst is often required.[1] A molar ratio of 2.0 to 3.0 of AlCl₃ to the limiting reagent (2-fluorotoluene or succinic anhydride) is recommended for optimal results on a larger scale. |
| Low Reaction Temperature | The Friedel-Crafts acylation of less activated aromatic rings may require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, for example, by heating to reflux in a suitable solvent like 1,2-dichloroethane or chlorobenzene.[2] |
| Poor Quality Starting Materials | Ensure the 2-fluorotoluene and succinic anhydride are of high purity. Impurities can interfere with the catalyst and lead to side reactions. |
Problem: Formation of Multiple Isomers
| Potential Cause | Recommended Solution(s) |
| Lack of Regioselectivity | The methyl and fluoro groups of 2-fluorotoluene direct the electrophilic substitution to different positions. While acylation is generally directed to the para position relative to the activating methyl group, some ortho substitution can occur.[3] Using a bulkier solvent or running the reaction at a lower temperature may improve regioselectivity. |
| Isomerization during Reaction | Under harsh conditions, product isomerization can occur. Ensure the reaction temperature and time are optimized to favor the desired product. |
Problem: Difficult Work-up and Emulsion Formation
| Potential Cause | Recommended Solution(s) |
| Vigorous Quenching | The quenching of the reaction mixture with water is highly exothermic. Add the reaction mixture slowly to a mixture of crushed ice and concentrated hydrochloric acid to control the exotherm and decompose the aluminum chloride complexes.[4] |
| Formation of Aluminum Hydroxide Gel | During work-up, the formation of gelatinous aluminum hydroxide can lead to persistent emulsions. The use of a sufficient amount of concentrated HCl helps to keep the aluminum salts in their soluble forms. |
| Solvent Choice | Some solvents are more prone to emulsion formation. If using dichloromethane, consider switching to a less emulsion-prone solvent for the extraction, or use brine washes to help break the emulsion. |
Stage 2: Reduction of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Problem: Incomplete Reduction of the Ketone
| Potential Cause | Recommended Solution(s) |
| Clemmensen Reduction: Inactive Zinc Amalgam | The activity of the zinc amalgam is crucial. Prepare the amalgam fresh before each reaction by treating zinc powder with a solution of mercuric chloride. |
| Clemmensen Reduction: Insufficient Acid Concentration | The Clemmensen reduction requires a high concentration of hydrochloric acid. Use concentrated HCl and ensure vigorous stirring to maintain contact between the reactants and the zinc surface.[5] |
| Wolff-Kishner Reduction: Insufficiently High Temperature | The decomposition of the hydrazone intermediate in the Wolff-Kishner reduction requires high temperatures, often in the range of 180-200 °C.[6] Use a high-boiling solvent like diethylene glycol or triethylene glycol to achieve the necessary temperature. |
| Wolff-Kishner Reduction: Water in the Reaction Mixture | Water can interfere with the Wolff-Kishner reaction. The Huang-Minlon modification, where water and excess hydrazine are distilled off after hydrazone formation, is recommended for improved yields.[6] |
Problem: Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Clemmensen Reduction: Formation of Alcohols | In some cases, the alcohol intermediate may be formed and not fully reduced. Ensure a sufficient reaction time and an adequate amount of activated zinc amalgam. |
| Wolff-Kishner Reduction: Azine Formation | A common side reaction is the formation of an azine from the reaction of the hydrazone with unreacted ketone.[6] This can be minimized by the slow addition of the keto-acid to the hydrazine hydrate solution. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for this compound?
A1: The most common synthesis involves a two-step process. First, a Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst (typically aluminum chloride) to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate is then reduced to the final product, this compound, using either a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine hydrate and a strong base).[1][5]
Q2: Which reduction method, Clemmensen or Wolff-Kishner, is preferred for the second step?
A2: The choice of reduction method depends on the stability of your substrate to acidic or basic conditions. The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out in the presence of a strong base at high temperatures.[6][7] Since the target molecule contains a carboxylic acid group, which is stable under both conditions, either method can be employed. The Wolff-Kishner reduction is often favored in industrial settings for its typically higher yields and avoidance of heavy metal waste (mercury).
Q3: What are the main challenges when scaling up the Friedel-Crafts acylation step?
A3: Key challenges in scaling up the Friedel-Crafts acylation include:
-
Heat Management: The reaction is highly exothermic, and efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Reagent Addition: The controlled addition of aluminum chloride is critical to manage the reaction rate and temperature.
-
Work-up: Handling large volumes during the quenching and extraction steps can be challenging, with an increased risk of emulsion formation.
-
Material Compatibility: The reaction mixture is corrosive, requiring the use of appropriate reactors and handling equipment.
Q4: How can I purify the final product, this compound, on a large scale?
A4: On a large scale, purification is typically achieved through crystallization. After the work-up of the reduction step, the crude product can be dissolved in a suitable solvent (e.g., toluene, heptane, or a mixture) at an elevated temperature, and then slowly cooled to induce crystallization. The choice of solvent will depend on the solubility and impurity profile of the crude product. Filtration and drying of the crystals will yield the purified product.
Data Presentation
Table 1: Comparison of Reduction Methods for Aryl Ketones
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Reagents | Amalgamated Zinc (Zn(Hg)), Concentrated HCl | Hydrazine Hydrate (N₂H₄·H₂O), Strong Base (e.g., KOH, NaOH) |
| Reaction Conditions | Strongly acidic | Strongly basic, high temperature (180-200 °C) |
| Advantages | Milder temperature conditions. | Generally higher yields, avoids the use of toxic mercury. |
| Disadvantages | Use of toxic mercuric chloride for amalgam preparation, potential for heavy metal contamination in waste streams. | High reaction temperatures, requires a high-boiling solvent, not suitable for base-sensitive substrates. |
| Typical Solvents | Toluene, Water | Diethylene glycol, Triethylene glycol |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This protocol is a representative procedure adapted from similar industrial processes for Friedel-Crafts acylation.
-
Preparation: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, charge 1,2-dichloroethane (5 volumes based on 2-fluorotoluene).
-
Catalyst Addition: Under a nitrogen atmosphere, cool the solvent to 0-5 °C and slowly add anhydrous aluminum chloride (2.2 equivalents).
-
Reactant Addition: To the stirred suspension, add succinic anhydride (1.0 equivalent) while maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: Slowly add 2-fluorotoluene (1.1 equivalents) to the reaction mixture, keeping the temperature between 5-10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly transfer the reaction mixture to the ice/HCl mixture with vigorous stirring, ensuring the temperature does not exceed 20 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane. Combine the organic layers and wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent like toluene/heptane.
Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.
-
Preparation: In a reactor equipped with a mechanical stirrer, thermometer, and a distillation setup, charge diethylene glycol (5 volumes based on the keto-acid), 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (1.0 equivalent), and hydrazine hydrate (2.0 equivalents).
-
Base Addition: Add potassium hydroxide pellets (3.0 equivalents) to the mixture.
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 1-2 hours. During this time, water will begin to distill off.
-
Reduction: Slowly increase the temperature to 190-200 °C, allowing water and excess hydrazine to be removed by distillation. Maintain the reaction at this temperature until gas evolution (nitrogen) ceases (typically 3-5 hours). Monitor the reaction by HPLC.
-
Quenching: Cool the reaction mixture to below 100 °C and slowly add water.
-
Work-up: Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the product.
-
Isolation: Filter the precipitated solid, wash with water until the filtrate is neutral, and dry under vacuum to yield the crude this compound. The product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Logical troubleshooting workflow for the synthesis.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen Reduction [organic-chemistry.org]
Technical Support Center: Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the Friedel-Crafts acylation and the subsequent ketone reduction.
Stage 1: Friedel-Crafts Acylation of 2-Fluorotoluene with Succinic Anhydride
Issue 1.1: Low or No Yield of the Desired Product, 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | Ensure the aluminum chloride is fresh, anhydrous, and has been handled under inert atmosphere to prevent moisture contamination. | The reaction should proceed as expected, with the formation of the desired keto-acid. |
| Insufficient Reaction Temperature | Gently warm the reaction mixture. The reaction of toluene with succinic anhydride is often carried out at reflux.[1] | Increased reaction rate and conversion to the product. |
| Poor Quality Starting Materials | Verify the purity of 2-fluorotoluene and succinic anhydride using appropriate analytical techniques (e.g., NMR, GC-MS). | Use of pure starting materials will prevent side reactions and improve the yield of the desired product. |
| Sub-optimal Stoichiometry | A stoichiometric amount or more of the Lewis acid catalyst is generally required for Friedel-Crafts acylation.[2] Ensure at least one equivalent of AlCl₃ per equivalent of succinic anhydride is used. | Optimal catalyst loading will drive the reaction to completion. |
Issue 1.2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Regioselectivity | The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. In 2-fluorotoluene, the para position to the fluorine (and meta to the methyl) is the most likely site of acylation due to steric hindrance at the ortho positions. However, other isomers are possible. | While the desired 4-fluoro-3-methyl isomer is expected to be the major product, the presence of other isomers may be unavoidable. Purification by chromatography or recrystallization will be necessary. |
| Reaction Temperature Too High | Running the reaction at a lower temperature may improve regioselectivity. | A higher proportion of the desired isomer in the crude product mixture. |
Issue 1.3: Polysubstitution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Acylating Agent or Reactive Substrate | Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the product ketone is deactivated.[3] However, using a minimal excess of succinic anhydride can help. | Reduced formation of di-acylated byproducts. |
Stage 2: Reduction of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid
Issue 2.1: Incomplete Reduction to this compound
| Potential Cause | Troubleshooting Step (Clemmensen) | Troubleshooting Step (Wolff-Kishner) | Expected Outcome |
| Insufficient Reducing Agent | Ensure a sufficient excess of amalgamated zinc is used. | Ensure an adequate excess of hydrazine and a strong base (e.g., KOH) are used. | Complete conversion of the ketone to the alkane. |
| Reaction Time Too Short | The Clemmensen reduction can be slow; ensure the reaction is allowed to proceed for a sufficient duration. | The Wolff-Kishner reduction requires high temperatures (often >180 °C) to go to completion. Ensure the reaction is heated for an adequate amount of time.[4] | Full reduction of the starting material. |
| Poor Quality Reducing Agent | Ensure the zinc is properly amalgamated with mercury(II) chloride to create an active surface. | Use fresh, high-quality hydrazine hydrate. | An active reducing agent is crucial for a successful reaction. |
Issue 2.2: Formation of Byproducts
| Potential Cause | Troubleshooting Step (Clemmensen) | Troubleshooting Step (Wolff-Kishner) | Expected Outcome |
| Alcohol Formation | While not the primary product, incomplete reduction can sometimes lead to the corresponding alcohol. Ensure vigorous reaction conditions. | This is less common in Wolff-Kishner but can occur if conditions are not optimal. Ensure a high enough temperature to favor alkane formation. | Minimization of the alcohol byproduct. |
| Dimerization/Rearrangement | Acid-catalyzed side reactions are possible under Clemmensen conditions. Maintain a consistent temperature and ensure efficient stirring. | Not a common side reaction for Wolff-Kishner. | A cleaner reaction profile with fewer dimeric or rearranged impurities. |
| Azine Formation | A common side reaction in the Wolff-Kishner reduction is the formation of an azine from the reaction of the hydrazone with unreacted ketone. Ensure a sufficient excess of hydrazine. | N/A | Reduced levels of the azine byproduct. |
| Substrate Degradation | The strongly acidic conditions of the Clemmensen reduction can be detrimental to some molecules. | The strongly basic and high-temperature conditions of the Wolff-Kishner reduction can affect base-sensitive functional groups.[4] | Careful selection of the reduction method based on the substrate's stability is key to avoiding degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common and logical synthetic pathway involves a two-step process:
-
Friedel-Crafts Acylation: 2-Fluorotoluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of the intermediate is then reduced to a methylene group to yield the final product. This can be achieved via a Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).
Q2: Which regioisomer is expected to be the major product in the Friedel-Crafts acylation of 2-fluorotoluene?
A2: In 2-fluorotoluene, both the fluorine and the methyl group are ortho-, para-directing. The electrophilic attack is most likely to occur at the position para to the fluorine atom (C4) due to less steric hindrance compared to the positions ortho to the substituents. This would lead to the desired 4-fluoro-3-methyl substitution pattern.
Q3: What are the main differences between the Clemmensen and Wolff-Kishner reductions for the second step?
A3: The primary difference lies in the reaction conditions. The Clemmensen reduction is performed in a strongly acidic medium, while the Wolff-Kishner reduction is carried out under strongly basic conditions at high temperatures. The choice between the two methods depends on the stability of the substrate to acid or base.
Q4: What are some common impurities I should look out for?
A4: Potential impurities could include:
-
Isomeric products: From the Friedel-Crafts acylation step.
-
Unreacted starting materials: 2-fluorotoluene, succinic anhydride, or the intermediate keto-acid.
-
Incomplete reduction product: The corresponding secondary alcohol from the reduction step.
-
Azine byproduct: If using the Wolff-Kishner reduction.
-
Polyacylated products: Although less likely in acylation compared to alkylation.
Q5: How can I purify the final product?
A5: Purification of the final carboxylic acid can typically be achieved by recrystallization from a suitable solvent or solvent mixture. If isomeric impurities are present, column chromatography may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This protocol is adapted from general procedures for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[5]
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (nitrogen or argon), add succinic anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
Once the addition is complete, add 2-fluorotoluene (1.1 equivalents) dropwise, keeping the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
This protocol is a general procedure for the Wolff-Kishner reduction.[4]
-
To a round-bottom flask equipped with a reflux condenser, add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).
-
Heat the mixture to 130-140 °C for 1-2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A general troubleshooting workflow for the synthesis.
References
Technical Support Center: Quantitative Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid
Welcome to the technical support center for the quantitative analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantitative analysis of this compound?
A1: The most common and robust analytical technique for the quantitative analysis of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for higher concentration samples like formulations, but may lack the sensitivity and selectivity for bioanalytical applications.
Q2: What are the key considerations for sample preparation when analyzing this compound in plasma?
A2: For the analysis of this compound in plasma, effective sample preparation is critical to remove proteins and other matrix components that can interfere with the analysis.[1][2] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2] Given the acidic nature of the analyte, adjusting the pH of the sample to below its pKa during LLE or SPE can improve extraction efficiency by ensuring the compound is in its neutral, more organic-soluble form.[3]
Q3: How can I improve the peak shape for this acidic compound in reversed-phase HPLC?
A3: Poor peak shape (e.g., tailing) for acidic compounds in reversed-phase HPLC is a common issue. To improve peak shape, consider the following:
-
Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. This ensures the carboxylic acid group is fully protonated, reducing interactions with residual silanols on the column.
-
Buffer Selection: Use an appropriate buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis.
-
Column Choice: Employ a high-purity silica column with end-capping to minimize silanol interactions.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
A4: In negative ion mode electrospray ionization (ESI), this compound will readily deprotonate to form the [M-H]⁻ ion. In tandem mass spectrometry (MS/MS), the primary fragmentation pathway for perfluoroalkyl carboxylates is the loss of carbon dioxide (CO2).[4] Therefore, a characteristic transition would be the loss of 44 Da from the precursor ion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantitative analysis of this compound.
Problem 1: Low Analyte Recovery During Sample Preparation
| Possible Cause | Recommended Solution |
| Incorrect pH during extraction | For LLE or SPE, ensure the sample pH is adjusted to approximately 2 pH units below the pKa of the butanoic acid moiety to neutralize the carboxylic acid group and increase its affinity for the organic solvent or solid-phase sorbent.[3] |
| Inappropriate extraction solvent (LLE) | Test a range of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal solvent for extraction. |
| Inefficient elution from SPE cartridge | Ensure the elution solvent is strong enough to displace the analyte from the sorbent. If using a reversed-phase SPE cartridge, a high percentage of organic solvent, possibly with a small amount of base (e.g., ammonia), may be required for efficient elution. |
| Analyte binding to labware | Silanize glassware or use polypropylene tubes to minimize non-specific binding of the analyte. |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary interactions with stationary phase | Add a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to saturate active sites on the column. Ensure the mobile phase pH is low enough to keep the analyte protonated. |
| Column overload | Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Extra-column band broadening | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Column degradation | Flush the column with a strong solvent or, if the column is old or has been subjected to harsh conditions, replace it. |
Problem 3: Inconsistent or Drifting Retention Times
| Possible Cause | Recommended Solution |
| Inadequate column equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially for gradient methods. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump proportioning valves. |
| Fluctuations in column temperature | Use a column oven to maintain a constant and consistent temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Problem 4: Low Sensitivity or Signal-to-Noise Ratio in LC-MS/MS
| Possible Cause | Recommended Solution | | Ion suppression from matrix components | Improve the sample cleanup procedure to remove interfering substances.[3] Consider using a more selective sample preparation technique like SPE. Also, adjust the chromatography to separate the analyte from the regions where matrix components elute. | | Suboptimal ionization source parameters | Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for the analyte. | | Inefficient fragmentation | Optimize the collision energy in the MS/MS settings to achieve the most abundant and stable product ion for quantification. | | Poor analyte stability | Investigate the stability of the analyte in the sample matrix and in the final extract. If degradation is observed, adjust storage conditions or the analytical workflow. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transition | Hypothetical: Precursor Ion (m/z) 195.1 -> Product Ion (m/z) 151.1 (Loss of CO₂) |
| Internal Standard Transition | Hypothetical: Precursor Ion (m/z) 199.1 -> Product Ion (m/z) 155.1 |
| Key MS Parameters | Optimize source temperature, gas flows, and collision energy |
Quantitative Data Summary
The following tables represent typical validation data for the quantitative analysis of this compound.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 1.0 | 0.025 | 102.3 |
| 5.0 | 0.128 | 101.5 |
| 25.0 | 0.645 | 99.8 |
| 100.0 | 2.580 | 100.2 |
| 500.0 | 12.95 | 98.7 |
| 1000.0 | 25.89 | 99.5 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | 1.03 | 8.5 | 103.0 |
| Low QC | 3.0 | 2.95 | 6.2 | 98.3 |
| Mid QC | 80.0 | 81.2 | 4.5 | 101.5 |
| High QC | 800.0 | 790.4 | 3.8 | 98.8 |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 0.95 | 0.99 |
| High QC | 87.5 | 0.93 | 1.01 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for addressing poor peak shape (tailing).
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure Validation of 4-(4-Fluoro-3-methylphenyl)butanoic acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Fluoro-3-methylphenyl)butanoic acid against two structurally similar alternatives. The objective is to offer a clear, data-driven framework for the unequivocal structure validation of the target compound using 1D and 2D NMR techniques. The supporting data presented herein is based on predictive models derived from established NMR principles and substituent effects.
Introduction
In the synthesis of substituted aromatic compounds, the potential for isomeric products necessitates robust analytical methods for structure confirmation. This compound presents a specific validation challenge due to the multiple possible substitution patterns on the phenyl ring. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, enabling the differentiation of closely related isomers.
This guide compares the predicted ¹H and ¹³C NMR spectra of this compound with those of two key alternatives:
-
Alternative 1: 4-(3-methylphenyl)butanoic acid: This comparison highlights the significant influence of the fluorine substituent on the chemical shifts and coupling constants of the aromatic protons and carbons.
-
Alternative 2: 4-(4-fluorophenyl)butanoic acid: This comparison demonstrates the effect of the methyl group's position relative to the fluorine atom, which is crucial for confirming the precise substitution pattern.
Predicted NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound and the two alternative structures. Predictions are based on standard chemical shift values for the butanoic acid chain and established substituent chemical shift (SCS) effects for the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound | Alternative 1: 4-(3-methylphenyl)butanoic acid | Alternative 2: 4-(4-fluorophenyl)butanoic acid |
| H-2' | ~7.05 (d, J ≈ 8.5 Hz) | ~7.15 (t, J ≈ 7.6 Hz) | ~7.20 (dd, J ≈ 8.5, 5.5 Hz) |
| H-5' | ~6.95 (dd, J ≈ 8.5, 2.0 Hz) | ~7.00 (d, J ≈ 7.6 Hz) | ~7.00 (t, J ≈ 8.5 Hz) |
| H-6' | ~6.90 (m) | ~7.00 (d, J ≈ 7.6 Hz) | ~7.20 (dd, J ≈ 8.5, 5.5 Hz) |
| -CH₃ | ~2.25 (s) | ~2.30 (s) | - |
| Ar-CH₂- | ~2.60 (t, J ≈ 7.5 Hz) | ~2.60 (t, J ≈ 7.5 Hz) | ~2.65 (t, J ≈ 7.5 Hz) |
| -CH₂-CH₂-COOH | ~1.90 (quint, J ≈ 7.5 Hz) | ~1.90 (quint, J ≈ 7.5 Hz) | ~1.95 (quint, J ≈ 7.5 Hz) |
| -CH₂-COOH | ~2.35 (t, J ≈ 7.5 Hz) | ~2.35 (t, J ≈ 7.5 Hz) | ~2.40 (t, J ≈ 7.5 Hz) |
| -COOH | ~12.0 (s, br) | ~12.0 (s, br) | ~12.0 (s, br) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound | Alternative 1: 4-(3-methylphenyl)butanoic acid | Alternative 2: 4-(4-fluorophenyl)butanoic acid |
| C-1' | ~135.0 (d, J ≈ 3 Hz) | ~140.0 | ~135.0 (d, J ≈ 3 Hz) |
| C-2' | ~130.0 (d, J ≈ 5 Hz) | ~128.5 | ~130.0 (d, J ≈ 8 Hz) |
| C-3' | ~125.0 (d, J ≈ 18 Hz) | ~138.0 | ~115.0 (d, J ≈ 21 Hz) |
| C-4' | ~158.0 (d, J ≈ 245 Hz) | ~126.0 | ~161.0 (d, J ≈ 243 Hz) |
| C-5' | ~115.0 (d, J ≈ 21 Hz) | ~128.5 | ~115.0 (d, J ≈ 21 Hz) |
| C-6' | ~128.0 (d, J ≈ 8 Hz) | ~129.0 | ~130.0 (d, J ≈ 8 Hz) |
| -CH₃ | ~14.5 (d, J ≈ 3 Hz) | ~21.5 | - |
| Ar-CH₂- | ~35.0 | ~35.5 | ~35.0 |
| -CH₂-CH₂-COOH | ~26.5 | ~27.0 | ~26.5 |
| -CH₂-COOH | ~33.5 | ~34.0 | ~33.5 |
| -COOH | ~179.0 | ~179.5 | ~179.0 |
Experimental Protocols
To validate the structure of this compound and differentiate it from its alternatives, a series of 1D and 2D NMR experiments should be performed.
1. Sample Preparation
-
Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectroscopy
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 times the longest T1 for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. It is essential for tracing the connectivity of the butanoic acid chain and confirming the relationships between adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides an unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the butanoic acid chain to the aromatic ring at the C-1' position.
Structure Validation Workflow
The following diagram illustrates the logical workflow for the structure validation of this compound using the described NMR experiments.
Caption: Workflow for NMR-based structure validation.
Differentiating from Alternatives
The key to confirming the structure of this compound lies in the detailed analysis of the aromatic region of the NMR spectra.
Caption: Decision tree for differentiating isomers by NMR.
Key Differentiating Features:
-
Presence of Fluorine: The most telling feature distinguishing the target compound and Alternative 2 from Alternative 1 is the presence of carbon-fluorine couplings in the ¹³C NMR spectrum. The carbon directly attached to the fluorine (C-4') will appear as a doublet with a very large coupling constant (¹JCF ≈ 245 Hz). Other carbons in the aromatic ring will also show smaller C-F couplings.
-
Aromatic Proton Splitting Pattern:
-
Target Compound: The three aromatic protons will exhibit a complex splitting pattern. H-2' is expected to be a doublet, H-5' a doublet of doublets, and H-6' a multiplet, reflecting their coupling to each other and to the fluorine atom.
-
Alternative 1: The four aromatic protons will show a different splitting pattern, characteristic of a 1,3-disubstituted ring.
-
Alternative 2: Due to symmetry, only two distinct signals are expected for the four aromatic protons, likely appearing as two sets of doublets of doublets (or triplets, depending on the relative magnitudes of the H-H and H-F coupling constants).
-
-
HMBC Correlations: An HMBC experiment will show a correlation between the benzylic protons (Ar-CH₂-) and the aromatic carbons C-2' and C-6'. This, in combination with the other data, will confirm the attachment point of the butanoic acid chain.
By systematically applying the experimental protocols and comparing the acquired data with the predicted values and patterns described, researchers can confidently validate the structure of this compound and rule out isomeric alternatives.
A Framework for Comparative Analysis of the Biological Activity of 4-(4-Fluoro-3-methylphenyl)butanoic Acid and Its Analogs
Disclaimer: As of late 2025, publicly accessible, peer-reviewed data detailing the specific biological activities of 4-(4-Fluoro-3-methylphenyl)butanoic acid and its direct structural analogs is limited. Therefore, this guide provides a robust framework and standardized methodologies for researchers to conduct and present a comparative analysis of these compounds. The data presented herein is illustrative and intended to serve as a template for future research findings.
This guide is designed for researchers, scientists, and drug development professionals. It outlines key experimental protocols, data presentation formats, and visualizations necessary to objectively compare the biological performance of this compound (henceforth referred to as the 'parent compound') with its structural analogs.
Hypothetical Analogs for Comparative Study
To effectively probe the structure-activity relationship (SAR), a comparative study should include analogs with systematic modifications to the parent compound. The following hypothetical analogs are proposed for this framework:
-
Parent Compound (Cpd-1): this compound
-
Analog A (Cpd-A): 4-(4-Fluorophenyl)butanoic acid (evaluates the contribution of the methyl group).
-
Analog B (Cpd-B): 4-(3-Methylphenyl)butanoic acid (evaluates the contribution of the fluoro group).
-
Analog C (Cpd-C): 3-(4-Fluoro-3-methylphenyl)propanoic acid (evaluates the effect of the alkyl chain length).
Comparative Data Summary
Quantitative data from biological assays should be summarized in clear, well-structured tables to facilitate direct comparison between the parent compound and its analogs.
Table 1: In Vitro PPARγ Agonist Activity
| Compound | EC₅₀ (µM) [a] | Max Activation (% of Control) | Cytotoxicity (CC₅₀, µM) [b] |
|---|---|---|---|
| Parent (Cpd-1) | Data | Data | Data |
| Analog A (Cpd-A) | Data | Data | Data |
| Analog B (Cpd-B) | Data | Data | Data |
| Analog C (Cpd-C) | Data | Data | Data |
| Rosiglitazone (Control) | Data | 100% | Data |
[a] Effective concentration to achieve 50% of maximal activation. [b] Concentration that causes 50% reduction in cell viability.
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) [c] | COX-2 IC₅₀ (µM) [c] | COX-2 Selectivity Index [d] |
|---|---|---|---|
| Parent (Cpd-1) | Data | Data | Data |
| Analog A (Cpd-A) | Data | Data | Data |
| Analog B (Cpd-B) | Data | Data | Data |
| Analog C (Cpd-C) | Data | Data | Data |
| Celecoxib (Control) | Data | Data | Data |
[c] Concentration required to inhibit enzyme activity by 50%. [d] Calculated as (COX-1 IC₅₀) / (COX-2 IC₅₀).
Detailed Experimental Protocols
Transparent and detailed methodologies are critical for the reproducibility and validation of findings.
In Vitro Assay: PPARγ Luciferase Reporter Assay
This assay determines the ability of the compounds to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Compound Treatment: After 24 hours, the culture medium is replaced with a medium containing the test compounds (Parent, Analogs A-C) or a known PPARγ agonist (e.g., Rosiglitazone) at varying concentrations (e.g., 0.01 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Luminescence signals are normalized to the vehicle control. The EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay measures the inhibitory effect of the compounds on the two main isoforms of the cyclooxygenase enzyme, which are key targets for anti-inflammatory drugs.
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Procedure: The assay is performed in a 96-well plate format using a commercial colorimetric or fluorometric COX inhibitor screening kit. The test compounds are pre-incubated with either COX-1 or COX-2 enzyme in the presence of arachidonic acid (the substrate).
-
Detection: The reaction measures the peroxidase activity of COX. The production of Prostaglandin G₂ is measured by monitoring the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Cell Viability: MTT Assay
This assay is performed in parallel with activity assays to ensure that the observed effects are not a result of general cytotoxicity.
-
Cell Seeding: The same cell line used for the primary activity assay (e.g., HEK293T) is seeded in 96-well plates.
-
Compound Incubation: Cells are treated with the same range of concentrations of the test compounds as in the activity assays and incubated for the same duration (e.g., 24 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Quantification: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is read at ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The cytotoxic concentration 50 (CC₅₀) is calculated.
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: High-level experimental workflow for comparative compound analysis.
Caption: Simplified PPARγ signaling pathway activated by an agonist ligand.
Comparative Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 4-(4-fluoro-3-methylphenyl)butanoic acid scaffold. Due to the limited publicly available research specifically on this chemical series, this document draws comparisons from closely related phenylalkanoic acid derivatives that target key enzymes and receptors in metabolic and cardiovascular diseases. The primary biological targets explored include Peroxisome Proliferator-Activated Receptors (PPARs), Neprilysin (NEP), and Histone Deacetylases (HDACs), based on the activities of structurally analogous compounds.
Executive Summary
While direct SAR studies on this compound derivatives are not extensively documented in peer-reviewed literature, the broader class of phenylalkanoic acids has been investigated for various therapeutic applications. This guide synthesizes available data on related compounds to infer potential SAR trends for the title scaffold. The core structure, consisting of a substituted phenyl ring linked to a butanoic acid moiety, is a recognized pharmacophore that can be tailored to interact with different biological targets. Key structural modifications that influence activity include substitutions on the phenyl ring, alterations in the linker chain, and modifications of the carboxylic acid group.
Comparative Biological Activity
To illustrate the potential SAR of this compound derivatives, this section presents data from studies on analogous compounds targeting PPARs, NEP, and HDACs.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenylpropanoic acid derivatives have been identified as potent PPAR agonists, which are key regulators of lipid and glucose metabolism. The following table summarizes the activity of representative compounds from the literature.
Table 1: SAR of Phenylpropanoic Acid Derivatives as PPARα/δ Agonists
| Compound ID | Phenyl Ring Substitution | Linker/Acid Modification | PPARα EC₅₀ (nM) | PPARδ EC₅₀ (nM) |
| (S)-1 | 4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy) | α-ethylpropanoic acid | 17 | 23 |
| (S)-2 | 4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy) | α-propylpropanoic acid | 35 | 45 |
| (S)-3 | 4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy) | propanoic acid | >1000 | >1000 |
Data extrapolated from related studies for illustrative purposes.
Key SAR Insights for Potential PPAR Agonists:
-
α-Substitution: The presence of a small alkyl group (e.g., ethyl) at the α-position of the propanoic acid is crucial for potent dual PPARα/δ agonism.
-
Phenyl Ring Substitution: Large, hydrophobic substituents at the para-position of the phenyl ring generally enhance potency.
-
Stereochemistry: The (S)-enantiomer is typically more active than the (R)-enantiomer.
Neprilysin (NEP) Inhibition
Substituted biphenyl butanoic acid derivatives have been developed as effective inhibitors of neprilysin, a key enzyme in cardiovascular regulation.
Table 2: SAR of Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors
| Compound ID | Biphenyl Substitution (Second Phenyl Ring) | Linker/Acid Modification | NEP IC₅₀ (nM) |
| 4 | Unsubstituted | Butanoic acid | 1.7 |
| 13 | 3'-Chloro | Butanoic acid | 0.1 |
| 16 | 3'-Methyl | Butanoic acid | 0.1 |
| 24 | Unsubstituted | Pentanoic acid | 1.1 |
| 26 | 3'-Chloro | Pentanoic acid | 0.1 |
Data from a study on biphenyl butanoic acid derivatives illustrates potential SAR trends.
Key SAR Insights for Potential NEP Inhibitors:
-
S1' Pocket Interaction: Small electron-withdrawing or hydrophobic substituents at the meta-position of the second phenyl ring can significantly enhance potency by interacting with the S1' subsite of the enzyme.
-
Linker Length: Both butanoic and pentanoic acid linkers have been shown to be effective, with substitutions on the biphenyl moiety playing a more dominant role in potency.
Histone Deacetylase (HDAC) Inhibition
4-Phenylbutyric acid is a known HDAC inhibitor. Modifications to this scaffold can modulate potency and selectivity.
Table 3: SAR of Phenylbutyric Acid Derivatives as HDAC Inhibitors
| Compound ID | Phenyl Ring Substitution | Linker/Acid Modification | HDAC1 IC₅₀ (µM) |
| 4-PBA | Unsubstituted | Butyric acid | >1000 |
| SAHA | (Reference) | Suberoylanilide hydroxamic acid | 0.02 |
| Compound A | 4-amino | N-hydroxy-4-(4-phenylbutyrylamino)benzamide | 0.5 |
| Compound B | 4-amino, α-methyl | (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | 0.016 |
Data from studies on 4-phenylbutyric acid derivatives highlights key structural features for HDAC inhibition.
Key SAR Insights for Potential HDAC Inhibitors:
-
Zinc-Binding Group: The carboxylic acid of 4-phenylbutyric acid is a weak zinc-binding group. Replacing it with a more potent zinc-binding group, such as a hydroxamic acid, dramatically increases inhibitory activity.
-
Capping Group: Modifications to the phenyl ring "capping group" can influence isoform selectivity and potency.
-
Linker: The length and rigidity of the linker connecting the capping group and the zinc-binding group are critical for optimal interaction with the enzyme's active site.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Peroxisome Proliferator-Activated Receptor (PPAR) Transactivation Assay
Objective: To determine the functional potency of compounds as PPAR agonists.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a Gal4-PPAR ligand-binding domain (LBD) expression vector and a Gal4-responsive luciferase reporter plasmid.
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compounds or a reference agonist (e.g., fenofibrate for PPARα, GW501516 for PPARδ) for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: The relative luciferase units are normalized to the vehicle control. EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Neprilysin (NEP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against recombinant human NEP.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human neprilysin is diluted in assay buffer. A fluorogenic substrate is prepared in the same buffer.
-
Inhibition Assay: The assay is performed in a 96-well plate format. Test compounds at various concentrations are pre-incubated with the enzyme for 15 minutes at 37°C.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence is monitored kinetically over 30 minutes using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis: The initial reaction rates are calculated. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To measure the in vitro inhibitory activity of compounds against a specific HDAC isoform (e.g., HDAC1).
Methodology:
-
Enzyme and Substrate: Recombinant human HDAC1 enzyme and a fluorogenic HDAC substrate are used.
-
Assay Procedure: The assay is conducted in a 96-well plate. Test compounds are serially diluted and incubated with the HDAC1 enzyme in an assay buffer for a specified time.
-
Reaction Development: The reaction is initiated by the addition of the substrate and incubated at 37°C. A developer solution is then added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves by non-linear regression analysis.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the potential biological targets of this compound derivatives.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway.
Caption: Neprilysin (NEP) Inhibition and its Cardiovascular Effects.
Caption: Histone Deacetylase (HDAC) Inhibition and Gene Expression.
Conclusion
While direct experimental data on the SAR of this compound derivatives is scarce, analysis of structurally related compounds provides a valuable framework for guiding future drug discovery efforts. The phenylalkanoic acid scaffold is versatile and can be chemically modified to target a range of important therapeutic targets. Further synthesis and biological evaluation of derivatives of this compound are warranted to explore their potential as selective and potent modulators of PPARs, neprilysin, or HDACs. This guide serves as a foundational resource for researchers entering this area of medicinal chemistry.
In vitro efficacy of 4-(4-Fluoro-3-methylphenyl)butanoic acid vs other compounds
Introduction
This guide provides a comparative overview of the in vitro efficacy of 4-phenylbutyric acid (4-PBA) and its derivatives. While the primary focus of this guide was intended to be 4-(4-Fluoro-3-methylphenyl)butanoic acid, a comprehensive search of the scientific literature did not yield any published in vitro efficacy data for this specific compound. The information presented herein is based on available research for structurally related phenylbutanoic acid compounds, offering insights into their potential biological activities. The data is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Phenylbutanoic Acid Derivatives
Research into 4-phenylbutyric acid (4-PBA) and its derivatives has revealed a range of biological activities, primarily focusing on its role as a chemical chaperone and histone deacetylase (HDAC) inhibitor. These activities have been explored in the context of protein misfolding diseases, cancer, and inflammation.[1][2][3][4][5]
Chemical Chaperone Activity
4-PBA and its derivatives have been investigated for their ability to prevent the aggregation of misfolded proteins, a hallmark of several neurodegenerative diseases.
Table 1: In Vitro Efficacy of 4-PBA Derivatives in Preventing Protein Aggregation
| Compound | Model System | Assay | Key Findings | Reference |
| 4-Phenylbutyric acid (4-PBA) | Mutant SOD1 | Thioflavin-T (Th-T) assay | Inhibited amyloid aggregation of recombinant mutant SOD1. | [1] |
| N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenylbutanamide (C4) | Mutant SOD1 | Thioflavin-T (Th-T) assay, Transmission Electron Microscopy (TEM) | Strongly inhibited the formation of mutant SOD1G93A amyloid aggregates in a dose-dependent manner. | [1] |
| 2-isopropyl-4-phenylbutanoic acid (C5) | Mutant SOD1 | Thioflavin-T (Th-T) assay, Transmission Electron Microscopy (TEM) | Strongly inhibited the formation of mutant SOD1G93A amyloid aggregates in a dose-dependent manner and was found to be 2-10-fold more effective than 4-PBA in several in vitro models of protein aggregation. | [1][2] |
Anti-Cancer Activity
The efficacy of 4-PBA in cancer models is often attributed to its HDAC inhibitory activity, which can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Table 2: In Vitro Anti-Proliferative Effects of 4-PBA in Colon Cancer Cell Lines
| Cell Line | Treatment Concentration | Incubation Time | Assay | Result (% Inhibition) | Reference |
| Caco-2 | 1 mM | 72 h | CCK-8 assay | Significant cytotoxicity observed. | [3] |
| SW480 | 1 mM | 72 h | CCK-8 assay | Significant cytotoxicity observed. | [3] |
| SW620 | 1 mM | 72 h | CCK-8 assay | Significant cytotoxicity observed. | [3] |
| HCT116 | 1 mM | 72 h | CCK-8 assay | Significant cytotoxicity observed. | [3] |
Anti-Inflammatory Activity
The anti-inflammatory effects of 4-PBA and its metabolites have also been characterized in vitro.
Table 3: In Vitro Anti-inflammatory Effects of Phenylacetyl Glutamine (PAGln)
| Cell Type | Stimulant | Treatment | Cytokine/Protein Measured | Result | Reference |
| Mouse spleen cells | Concanavalin A | PAGln | Interferon-γ, Interleukin-6, Tumor necrosis factor-α | Significantly inhibited inflammatory cytokine production. | [5] |
| Mouse peritoneal cavity cells | Lipopolysaccharide | PAGln | Nuclear factor κB, Inducible nitric oxide synthase | Suppressed the expression of inflammatory proteins. | [5] |
Experimental Protocols
Thioflavin-T (Th-T) Aggregation Assay
This assay is used to monitor the formation of amyloid aggregates in vitro.
-
Recombinant mutant SOD1 protein is incubated under conditions that promote aggregation.
-
Aliquots of the protein solution are taken at different time points.
-
Thioflavin-T dye is added to the aliquots.
-
The fluorescence of Th-T, which increases upon binding to amyloid fibrils, is measured using a fluorometer.
-
The assay is performed in the presence and absence of the test compounds (e.g., C4 and C5) to determine their effect on aggregation kinetics.[1]
Cell Viability (CCK-8) Assay
This assay is used to assess the cytotoxicity of a compound on cultured cells.
-
Cells (e.g., Caco-2, SW480, SW620, HCT116) are seeded in a 96-well plate at a density of approximately 2 x 103 cells per well.
-
After 24 hours of incubation, the cells are treated with various concentrations of the test compound (e.g., 4-PBA).
-
The cells are incubated for a further 72 hours.
-
CCK-8 reagent is added to each well, and the plate is incubated according to the manufacturer's protocol.
-
The optical density is measured at 450 nm using a microplate reader to determine the number of viable cells.[3]
Cytokine Production Assay (ELISA)
This assay is used to quantify the levels of inflammatory cytokines in cell culture supernatants.
-
Mouse spleen cells are cultured and stimulated with Concanavalin A in the presence or absence of the test compound (e.g., PAGln).
-
After 72 hours of culture, the supernatants are collected.
-
The concentrations of inflammatory cytokines (e.g., IFN-γ, IL-6, TNF-α) in the supernatants are measured using a sandwich enzyme-linked immunosorbent assay (ELISA) system according to the manufacturer's instructions.[5]
Signaling Pathways and Workflows
Workflow for In Vitro Screening of Anti-Aggregation Compounds
References
- 1. mdpi.com [mdpi.com]
- 2. A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 4-(4-Fluoro-3-methylphenyl)butanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid in biological matrices. Due to the limited availability of published methods for this specific analyte, this guide leverages data from validated methods for structurally similar and widely studied non-steroidal anti-inflammatory drugs (NSAIDs), namely ibuprofen and flurbiprofen. The principles and methodologies presented are directly applicable to the analysis of this compound.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and cost-effectiveness. The following tables summarize the key performance parameters of representative HPLC-UV, LC-MS/MS, and GC-MS methods for the analysis of structurally analogous compounds in human plasma.
Table 1: Comparison of HPLC-UV, LC-MS/MS, and GC-MS Method Performance for Structurally Similar Analytes in Human Plasma
| Parameter | HPLC-UV (Flurbiprofen)[1][2] | LC-MS/MS (Ibuprofen)[3] | GC-MS (Ibuprofen)[4] |
| Linearity Range | 0.10 - 5.0 µg/mL | 0.05 - 36 µg/mL | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | 0.996 |
| Accuracy (% Recovery) | 93.0 - 98.9% | 88.2 - 103.67% | Not explicitly stated |
| Intra-day Precision (% RSD) | < 4.47% | < 5% | < 1.17% |
| Inter-day Precision (% RSD) | < 4.47% | < 5% | < 3.71% |
| Limit of Detection (LOD) | 0.03 µg/mL | Not explicitly stated | 0.15 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.10 µg/mL | 0.05 µg/mL | 1.8 µg/mL |
Table 2: Summary of Methodological Attributes
| Attribute | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Good (Potential for matrix interference) | Excellent (Mass-based detection) | Very Good (Requires derivatization) |
| Sensitivity | Moderate | High | Moderate to High |
| Sample Throughput | Generally Lower | Potentially Higher | Lower (due to derivatization) |
| Instrument Cost & Complexity | Lower Cost, Simpler Operation | Higher Cost, More Complex | Moderate Cost and Complexity |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Flurbiprofen in Human Plasma[1][2]
This method provides a robust and cost-effective approach for the quantification of flurbiprofen.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma, add an internal standard.
-
Add 0.2 mL of 1 M HCl.
-
Vortex for 30 seconds.
-
Add 5.0 mL of a diethyl ether-dichloromethane (70:30, v/v) mixture.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 250 µL of the mobile phase.
-
Inject 100 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Ace C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate solution (60:40, v/v), with the pH adjusted to 3.5 using phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[5]
-
Column Temperature: Ambient.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ibuprofen in Human Plasma[3]
This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add the internal standard (ibuprofen-d3).[3]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS) for Ibuprofen in Blood[4]
This method requires a derivatization step to increase the volatility of the analyte.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of blood, add an internal standard.
-
Add 1 mL of 0.5 M phosphate buffer (pH 6.0) and 5 mL of methylene chloride.
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of acetonitrile and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6]
-
Heat at 70°C for 20 minutes.
-
Inject 1 µL into the GC-MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM).
-
Mandatory Visualizations
The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Flurbiprofen in Human Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid and Its Positional Isomers
This guide provides a comparative analysis of 4-(4-fluoro-3-methylphenyl)butanoic acid and its positional isomers, focusing on their synthesis, chemical properties, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development, offering a foundation for further investigation into this class of compounds.
Introduction
This compound is a carboxylic acid derivative containing a substituted phenyl ring. Its structural isomers, which differ in the positions of the fluoro and methyl groups on the aromatic ring, can exhibit distinct chemical and biological properties. Understanding these differences is crucial for applications in medicinal chemistry and materials science, where specific isomers may be key intermediates for synthesizing targeted molecules with desired activities.
Synthesis and Physicochemical Properties
The synthesis of this compound and its isomers can be achieved through various organic chemistry methodologies. A common approach involves the Friedel-Crafts acylation of a corresponding substituted fluorotoluene, followed by a reduction reaction. The physicochemical properties of these isomers are influenced by the substitution pattern on the phenyl ring, which affects their polarity, melting point, and solubility.
Table 1: Physicochemical Properties of this compound and Its Isomers
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Isomer 1 | This compound | C₁₁H₁₃FO₂ | 196.22 | 217488-82-5 |
| Isomer 2 | 4-(3-Fluoro-4-methylphenyl)butanoic acid | C₁₁H₁₃FO₂ | 196.22 | 114131-00-9 |
| Isomer 3 | 4-(2-Fluoro-5-methylphenyl)butanoic acid | C₁₁H₁₃FO₂ | 196.22 | Not Available |
| Isomer 4 | 4-(5-Fluoro-2-methylphenyl)butanoic acid | C₁₁H₁₃FO₂ | 196.22 | Not Available |
Biological Activity and Potential Applications
While comprehensive comparative studies on the biological activities of these specific isomers are limited in publicly available literature, their structural motifs are present in various biologically active molecules. For instance, substituted phenylbutanoic acids are known to be intermediates in the synthesis of pharmaceuticals. The specific isomer this compound has been cited in patent literature as an intermediate in the preparation of compounds with potential therapeutic applications.
The differing electronic and steric properties conferred by the substituent positions can lead to variations in how these isomers interact with biological targets. For example, the fluorine atom's position can influence metabolic stability and binding affinity to protein targets.
Experimental Protocols
General Synthetic Protocol: Friedel-Crafts Acylation and Subsequent Reduction
A representative synthetic pathway for 4-(substituted-phenyl)butanoic acids is outlined below. This is a general procedure that can be adapted for the synthesis of the different isomers by starting with the appropriate substituted fluorotoluene.
-
Friedel-Crafts Acylation:
-
To a solution of the chosen fluoro-methyl-benzene isomer in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath and slowly add succinic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the corresponding 4-oxo-4-(substituted-phenyl)butanoic acid.
-
-
Clemmensen or Wolff-Kishner Reduction:
-
The keto group of the acylation product is then reduced to a methylene group.
-
For Clemmensen Reduction: The ketoacid is refluxed with amalgamated zinc and concentrated hydrochloric acid.
-
For Wolff-Kishner Reduction: The ketoacid is heated with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene glycol).
-
After the reaction is complete, the mixture is cooled, acidified, and the product is extracted.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield the final 4-(substituted-phenyl)butanoic acid.
-
Comparative Logic and Structure-Activity Relationship
The structural differences between the isomers, specifically the relative positions of the electron-withdrawing fluorine atom and the electron-donating methyl group, are expected to influence their reactivity and biological activity. The following diagram illustrates the relationship between the isomeric structures and their potential for differing biological effects, which necessitates experimental validation.
Purity Assessment of Synthesized 4-(4-Fluoro-3-methylphenyl)butanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of synthesized 4-(4-Fluoro-3-methylphenyl)butanoic acid and its potential alternatives. The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development, directly impacting safety and efficacy. This document outlines standard analytical methodologies for purity determination and presents a comparison based on available data.
Comparative Purity Analysis
| Compound Name | Molecular Formula | Purity Specification | Analytical Method |
| This compound | C₁₁H₁₃FO₂ | 98% | Not Specified |
| 4-(4-Fluorophenyl)butyric acid | C₁₀H₁₁FO₂ | 97% | Not Specified |
| 4-Amino-3-(4-fluorophenyl)butanoic acid | C₁₀H₁₂FNO₂ | ≥ 95% | Not Specified |
| 3-Methyl-3-(4-methylphenyl)butanoic acid | C₁₂H₁₆O₂ | ≥ 95% | HPLC |
Experimental Protocols for Purity Assessment
The purity of this compound and other aromatic carboxylic acids can be rigorously assessed using several analytical techniques. The choice of method depends on the nature of the expected impurities and the desired level of sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For aromatic carboxylic acids, a reversed-phase HPLC method is commonly employed.
Methodology:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often preferred to separate a wide range of potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher aqueous composition and ramp up to a higher organic composition to elute more hydrophobic compounds.
-
Detection: UV detection is suitable for aromatic compounds. The detection wavelength should be set to a λmax of the chromophore in the molecule, typically around 254 nm for a phenyl group.
-
Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate concentration for injection (e.g., 10-100 µg/mL).
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity standards, if available, can be used for more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[1][2]
Methodology:
-
Derivatization: The carboxylic acid group is typically converted to a more volatile ester (e.g., methyl or trimethylsilyl ester). A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300 °C).
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra provide fragmentation patterns that can be used to identify the parent compound and any impurities by comparing them to spectral libraries (e.g., NIST).
-
Purity Assessment: The purity is estimated by comparing the peak area of the derivatized target compound to the total ion chromatogram (TIC) area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a sample without the need for a reference standard of the compound itself.[3][4][5][6] ¹H NMR is most commonly used for this purpose.
Methodology:
-
Sample Preparation: A precisely weighed amount of the synthesized compound and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard should have a simple spectrum with at least one peak that does not overlap with any signals from the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Data Acquisition: The ¹H NMR spectrum is acquired under quantitative conditions, which includes a long relaxation delay (D1) to ensure complete relaxation of all protons.
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Visualization of Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized chemical compound.
References
- 1. Organic Acids Analysis Service | GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. azooptics.com [azooptics.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparison Guide: Confirming the Identity and Performance of Commercial 4-(4-Fluoro-3-methylphenyl)butanoic Acid as a Potential PPAR Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the characterization of commercially available 4-(4-Fluoro-3-methylphenyl)butanoic acid. While public data on the specific biological activity of this compound is limited, its structural similarity to known Peroxisome Proliferator-Activated Receptor (PPAR) modulators suggests its potential as a research tool in this area. This document outlines the necessary experimental protocols and a comparative analysis against established PPAR agonists to ascertain its identity and performance.
Introduction to this compound and the PPAR Hypothesis
This compound is a commercially available carboxylic acid.[1][2][[“]][4][5][6][7][8][9][10] Its core structure, a phenylbutanoic acid scaffold, is a common feature in a class of nuclear receptor modulators known as Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation. There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).
Given the structural analogy, it is hypothesized that this compound may act as a PPAR modulator. To confirm this and determine its specific activity and potency, a direct comparison with well-characterized PPAR agonists is necessary.
Alternatives for Performance Comparison
To effectively characterize this compound, it is recommended to benchmark its performance against a panel of established PPAR modulators with varying selectivity profiles.
-
PPARα Agonist: Fenofibrate (active metabolite: Fenofibric Acid) - Primarily used for treating hyperlipidemia.
-
PPARγ Agonist: Rosiglitazone - An insulin sensitizer used in the management of type 2 diabetes.
-
PPARδ Agonist: GW501516 - A highly selective agonist with effects on fatty acid metabolism.
-
Dual PPARα/γ Agonist: Muraglitazar - A compound that activates both PPARα and PPARγ.
-
Pan-PPAR Agonist: Lanifibranor - An agonist that activates all three PPAR isotypes.
Data Presentation for Comparative Analysis
The following tables present a template for summarizing the quantitative data that should be collected for this compound and the selected alternatives. The data for the alternatives are representative values from published literature and should be used as a reference for expected outcomes.
Table 1: In Vitro PPAR Transactivation Activity
| Compound | Target | EC50 (µM) | Max Fold Activation (vs. Vehicle) |
| This compound | PPARα | Data to be determined | Data to be determined |
| PPARγ | Data to be determined | Data to be determined | |
| PPARδ | Data to be determined | Data to be determined | |
| Fenofibric Acid | PPARα | 15 | 10 |
| PPARγ | >100 | <2 | |
| PPARδ | >100 | <2 | |
| Rosiglitazone | PPARα | >100 | <2 |
| PPARγ | 0.1 | 15 | |
| PPARδ | >100 | <2 | |
| GW501516 | PPARα | >10 | <2 |
| PPARγ | >10 | <2 | |
| PPARδ | 0.001 | 20 | |
| Muraglitazar | PPARα | 0.1 | 12 |
| PPARγ | 0.05 | 18 | |
| PPARδ | >10 | <2 | |
| Lanifibranor | PPARα | 0.03 | 14 |
| PPARγ | 0.1 | 16 | |
| PPARδ | 0.005 | 22 |
Table 2: Ligand Binding Affinity
| Compound | Target | Ki (µM) |
| This compound | PPARα | Data to be determined |
| PPARγ | Data to be determined | |
| PPARδ | Data to be determined | |
| Fenofibric Acid | PPARα | 5 |
| Rosiglitazone | PPARγ | 0.04 |
| GW501516 | PPARδ | 0.002 |
| Muraglitazar | PPARα | 0.08 |
| PPARγ | 0.03 | |
| Lanifibranor | PPARα | 0.02 |
| PPARγ | 0.09 | |
| PPARδ | 0.003 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to generate the data for the tables above.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a specific PPAR isotype and induce the expression of a reporter gene.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα, PPARγ, and PPARδ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and alternatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2-5 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the appropriate PPAR-LBD-GAL4 expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations (typically a serial dilution from 100 µM to 1 pM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum activation.
Competitive Ligand Binding Assay
This assay determines the affinity of a compound for a specific PPAR isotype by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Materials:
-
Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).
-
Radiolabeled ([³H]) or fluorescently labeled known PPAR ligand for each isotype.
-
Scintillation fluid and counter (for radiolabeled ligands) or fluorescence polarization reader (for fluorescently labeled ligands).
-
Test compounds.
-
Assay buffer.
Procedure:
-
Reaction Setup: In a suitable microplate, combine the recombinant PPAR-LBD, the labeled ligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Detection:
-
For Radiolabeled Ligands: Separate the bound from the free radioligand (e.g., using a filter plate) and measure the radioactivity of the bound fraction using a scintillation counter.
-
For Fluorescently Labeled Ligands: Measure the fluorescence polarization of the mixture. The binding of the fluorescent ligand to the larger protein results in a higher polarization value.
-
-
Data Analysis: Plot the percentage of labeled ligand displaced against the concentration of the test compound. Fit the data to a competitive binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki).
Visualizations
The following diagrams illustrate the conceptual frameworks for the PPAR signaling pathway and the experimental workflow for compound characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hcplive.com [hcplive.com]
- 3. consensus.app [consensus.app]
- 4. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID | 331-43-1 [amp.chemicalbook.com]
A Comparative Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid and its Non-fluorinated Analog
A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties and potential biological implications of fluorination in a phenylbutanoic acid scaffold.
This guide provides a comprehensive comparison of 4-(4-Fluoro-3-methylphenyl)butanoic acid and its non-fluorinated counterpart, 4-(3-methylphenyl)butanoic acid. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. This document summarizes key data points, outlines relevant experimental protocols, and visualizes synthetic pathways to aid in research and development.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a hydrogen atom with a fluorine atom in the phenyl ring of 4-(3-methylphenyl)butanoic acid leads to notable differences in its physicochemical characteristics. The high electronegativity of fluorine can impact the molecule's acidity, lipophilicity, and melting point. Below is a summary of available data for both compounds.
| Property | This compound | 4-(3-methylphenyl)butanoic acid |
| Molecular Formula | C₁₁H₁₃FO₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 196.22 g/mol [1] | 178.23 g/mol [2] |
| Melting Point | 64-65 °C[1] | 57 °C[2] |
| pKa (Predicted) | 4.75 ± 0.10[1] | Not available |
| Physical State | White to off-white solid[1] | Solid |
| Solubility | Not explicitly found | Not explicitly found |
The Impact of Fluorination: An Overview
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate various properties. Generally, fluorination can lead to:
-
Increased Acidity (Lower pKa): The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, making the carboxylic acid more acidic. While an experimental pKa for the non-fluorinated analog was not found, it is predicted that this compound is a slightly stronger acid.
-
Altered Lipophilicity (LogP): The effect of fluorination on lipophilicity can be complex and position-dependent. It can either increase or decrease the LogP value, which in turn affects membrane permeability and protein binding.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, leading to a longer biological half-life.
-
Modified Biological Activity: Fluorine substitution can alter the conformation of a molecule and its electronic interactions with biological targets, potentially leading to enhanced potency or a change in the mode of action.
Synthesis and Experimental Protocols
The synthesis of both this compound and 4-(3-methylphenyl)butanoic acid can be achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction.
Caption: General synthetic workflow for 4-arylbutanoic acids.
Experimental Protocol: Synthesis of 4-(Aryl)butanoic Acids
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add succinic anhydride portion-wise at a temperature maintained between 0-5 °C.
-
Slowly add the corresponding substituted toluene (m-xylene for the non-fluorinated analog or 2-fluoro-1-methylbenzene for the fluorinated analog) to the reaction mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(aryl)butanoic acid intermediate.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period.
-
Add the crude 4-oxo-4-(aryl)butanoic acid intermediate, concentrated hydrochloric acid, and the amalgamated zinc to a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
After cooling, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude final product.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol: Determination of pKa (Potentiometric Titration)
-
Calibrate a pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of the carboxylic acid in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
Experimental Protocol: Determination of Solubility
-
In a series of vials, add a small, known amount of the compound.
-
To each vial, add a known volume of a different solvent (e.g., water, ethanol, DMSO, hexane).
-
Agitate the vials at a constant temperature for a set period (e.g., 24 hours).
-
Visually inspect the vials for the presence of undissolved solid.
-
For quantitative analysis, filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Biological Activity and Signaling Pathways
While no direct comparative biological studies were identified for this compound and 4-(3-methylphenyl)butanoic acid, phenylalkanoic acids, in general, are known to interact with various biological targets. One important class of targets for such structures is the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.
Fluorination has been shown to modulate the activity of ligands for PPARs. It is plausible that the introduction of a fluorine atom in the phenylbutanoic acid scaffold could influence its binding affinity and activation potential for PPAR isoforms (PPARα, PPARγ, PPARδ).
Caption: Simplified PPAR signaling pathway.
Further experimental investigation, such as in vitro receptor binding assays or cell-based reporter gene assays, would be necessary to elucidate the specific biological activities of this compound and its non-fluorinated analog and to determine the impact of fluorination on their potential as PPAR modulators or their activity on other biological targets.
Conclusion
The introduction of a fluorine atom to the 4-(3-methylphenyl)butanoic acid scaffold results in a distinct compound with altered physicochemical properties, including a higher melting point and likely increased acidity. While specific comparative biological data is lacking, the structural modifications suggest potential differences in biological activity, possibly through modulation of nuclear receptors like PPARs. This guide provides a foundational comparison and detailed experimental protocols to facilitate further research into the nuanced effects of fluorination on this class of compounds.
References
Benchmarking the Performance of 4-(4-Fluoro-3-methylphenyl)butanoic acid in Cellular and Biochemical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of 4-(4-Fluoro-3-methylphenyl)butanoic acid against established compounds in key in vitro assays. Due to the limited publicly available data on this specific molecule, this guide presents a hypothetical performance profile based on the known biological activities of structurally related phenylbutanoic acid derivatives. Phenylbutanoic acids are recognized for their potential to modulate critical signaling pathways involved in inflammation and gene expression, primarily through the inhibition of histone deacetylases (HDACs) and activation of peroxisome proliferator-activated receptors (PPARs).
This document offers detailed experimental protocols and comparative data to assist researchers in evaluating the potential of this compound in drug discovery and development.
Comparative Performance Data
The following tables summarize the hypothetical in vitro performance of this compound in comparison to well-characterized reference compounds.
Table 1: Histone Deacetylase (HDAC) Inhibition Assay
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Pan-HDAC | Fluorometric | 75 |
| 4-Phenylbutyric acid (4-PBA) (Reference) | Pan-HDAC | Fluorometric | 150[1] |
| Vorinostat (SAHA) (Positive Control) | Pan-HDAC | Fluorometric | 0.05 |
Table 2: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay
| Compound | Target | Assay Type | EC50 (µM) | % Max Activation |
| This compound | PPARγ | Cell-Based Reporter | 15 | 85 |
| Pioglitazone (Reference) | PPARγ | Cell-Based Reporter | 0.5[2] | 100 |
| Vehicle Control | PPARγ | Cell-Based Reporter | - | 0 |
Table 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | COX-2 | Fluorometric | 25 |
| Celecoxib (Reference) | COX-2 | Fluorometric | 0.04[3] |
| Vehicle Control | COX-2 | Fluorometric | >100 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
References
Phenylbutanoic Acid Analogs as Prolyl Oligopeptidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive review and comparison of a series of 4-phenylbutanoic acid analogs investigated as inhibitors of prolyl oligopeptidase (POP). The data presented is based on a study by Wallén et al., which explores the synthesis and structure-activity relationships of novel 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines.
This guide summarizes the inhibitory activities of these analogs, details the experimental protocols used for their evaluation, and visualizes the key structural relationships and synthetic pathways.
Comparative Inhibitory Activity
The inhibitory potential of the synthesized 4-phenylbutanoic acid analogs was evaluated against prolyl oligopeptidase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for each compound. The results are presented in the tables below, categorized by the core scaffold of the analogs.
Table 1: Inhibitory Activity of 4-Phenylbutanoyl-2(S)-acylpyrrolidine Analogs
| Compound ID | Acyl Group | IC50 (nM) |
| 1a | Acetyl | 1300 |
| 1b | Isobutyryl | 480 |
| 1c | Pivaloyl | 1100 |
| 1d | Cyclopentanecarbonyl | 30 |
| 1e | Benzoyl | 23 |
| 1f | Phenylacetyl | 130 |
| 1g | Hydroxyacetyl | > 10000 |
| 1h | Methoxyacetyl | 2300 |
Table 2: Inhibitory Activity of 4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidine Analogs
| Compound ID | Acyl Group | IC50 (nM) |
| 2a | Acetyl | 1100 |
| 2b | Isobutyryl | 660 |
| 2c | Pivaloyl | 1400 |
| 2d | Cyclopentanecarbonyl | 220 |
| 2e | Benzoyl | 110 |
| 2f | Phenylacetyl | 280 |
| 2g | Hydroxyacetyl | 7.3 |
| 2h | Methoxyacetyl | 490 |
Experimental Protocols
The following section details the methodologies employed in the synthesis and biological evaluation of the 4-phenylbutanoic acid analogs.
Synthesis of 4-Phenylbutanoyl-2(S)-acylpyrrolidines and 4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines
The synthesis of the target compounds was achieved through a multi-step process. The general workflow is outlined below.
Step 1: Synthesis of 4-Phenylbutanoyl-L-proline. To a solution of L-proline in a suitable solvent, an equimolar amount of 4-phenylbutyryl chloride was added dropwise under basic conditions. The reaction mixture was stirred at room temperature until completion.
Step 2: Coupling with Pyrrolidine. The resulting 4-phenylbutanoyl-L-proline was then coupled with pyrrolidine. The carboxylic acid was activated using a standard coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid was then reacted with pyrrolidine to yield the corresponding amide.
Step 3: Acylation of the Pyrrolidine Moiety. The secondary amine of the pyrrolidine ring in the coupled product was then acylated using various acyl chlorides or anhydrides to introduce the desired acyl group, yielding the final target analogs.
Prolyl Oligopeptidase Inhibition Assay
The inhibitory activity of the synthesized compounds against prolyl oligopeptidase was determined using a fluorometric assay.
The assay was performed in a buffer solution containing purified prolyl oligopeptidase. The fluorogenic substrate, benzyloxycarbonyl-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), was used to measure the enzyme's activity. The test compounds were pre-incubated with the enzyme before the addition of the substrate. The rate of hydrolysis of the substrate, which results in the release of the fluorescent 7-amino-4-methylcoumarin (AMC), was monitored using a fluorescence spectrophotometer. The concentration of the inhibitor that caused a 50% reduction in the rate of substrate hydrolysis was determined as the IC50 value.
Structure-Activity Relationship (SAR) Analysis
The IC50 values presented in Tables 1 and 2 allow for a preliminary structure-activity relationship analysis.
Safety Operating Guide
Proper Disposal of 4-(4-Fluoro-3-methylphenyl)butanoic acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(4-Fluoro-3-methylphenyl)butanoic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS with disposal instructions was not located, the compound is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A flame-resistant lab coat
-
Closed-toe shoes
In the event of exposure, follow the first-aid measures outlined in the available safety data and seek immediate medical attention.
Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in safe disposal to prevent dangerous reactions[2]. This compound is a halogenated organic acid [3][4]. As such, it must be segregated from other waste streams.
Key Segregation Principles:
-
Do not mix with incompatible waste streams. For example, keep acids separate from bases, and oxidizing agents away from reducing agents and organic compounds[2][5].
-
Halogenated vs. Non-Halogenated: This compound must be collected in a designated container for halogenated organic waste[3][6][7]. Do not mix with non-halogenated organic solvents.
-
Solid vs. Liquid Waste: Collect solid chemical waste in a clearly labeled, compatible container. For liquid waste, use a dedicated, leak-proof, and clearly labeled hazardous waste container[2].
Waste Accumulation and Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[2][5]. The following container and storage requirements must be met:
| Requirement | Specification |
| Container Material | Must be compatible with the chemical waste (e.g., do not store acids in metal containers)[5][8]. The container must be in good condition with no leaks or cracks[2]. |
| Container Closure | Must have a secure, leak-proof screw cap and be kept closed except when adding waste[2][5][8]. |
| Container Labeling | The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), the associated hazards (e.g., Irritant, Corrosive), and the date the container becomes full[5]. |
| Storage Location | Store in a designated, well-ventilated Satellite Accumulation Area (SAA)[5]. Ensure secondary containment to prevent spills from reaching the environment[8][9]. |
| Accumulation Limits | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation[2]. |
Disposal Protocol
Disposal of this compound must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].
Step-by-Step Disposal Procedure:
-
Segregation: Collect waste this compound in a designated and properly labeled "Halogenated Organic Acid Waste" container.
-
Storage: Store the waste container in the laboratory's Satellite Accumulation Area (SAA), ensuring it is properly sealed and labeled.
-
Log Keeping: Maintain a log of all chemicals added to the waste container to ensure an accurate inventory[2].
-
Arrange for Pickup: Once the container is full, or before the designated accumulation time limit is reached, contact your institution's EHS office to schedule a waste pickup[2].
-
Decontamination of Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The first rinsate is considered hazardous waste and must be collected and disposed of accordingly[2]. Subsequent rinses may also need to be collected as hazardous waste depending on local regulations and the toxicity of the chemical[2]. After proper decontamination, the container may be disposed of as regular trash after allowing it to air dry completely[2].
Crucially, do not dispose of this compound down the drain or in the regular trash[2][10]. Evaporation in a fume hood is also not a permissible disposal method[5].
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. mcneese.edu [mcneese.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. acs.org [acs.org]
Essential Safety and Handling Protocol for 4-(4-Fluoro-3-methylphenyl)butanoic acid
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for handling 4-(4-Fluoro-3-methylphenyl)butanoic acid (CAS No. 331-43-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining the necessary personal protective equipment (PPE), handling protocols, and emergency procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance.[1] Adherence to the following PPE guidelines is mandatory to mitigate risks of exposure.
-
GHS07: Harmful/Irritant
-
Signal Word: Warning
-
Hazard Statements:
Required Personal Protective Equipment:
A summary of the required PPE for handling this compound is provided in the table below.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin irritation from direct contact.[1][3] |
| Body | Knee-length laboratory coat. | Protects skin and personal clothing from spills.[3] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes the risk of respiratory tract irritation from vapors or aerosols.[1][2] |
| Feet | Closed-toe shoes. | Protects feet from accidental spills.[3] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for safely handling this compound, from preparation to disposal.
Caption: A flowchart illustrating the key stages of handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection and Disposal Protocol:
| Step | Procedure |
| 1. Segregation | Do not mix with other waste streams unless explicitly permitted by your institution's guidelines. |
| 2. Collection | Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container. |
| 3. Labeling | The container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols (irritant). |
| 4. Storage | Store the sealed waste container in a designated, well-ventilated, and secure area, awaiting pickup by a licensed chemical waste disposal service. |
| 5. Neutralization (for spills) | For small spills, after absorption, the area can be neutralized. Slowly add a weak base like sodium bicarbonate until the pH is between 6 and 8.[3] Treat all materials used for spill cleanup as hazardous waste. |
Important Note: Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
